Product packaging for Leucomycin V(Cat. No.:CAS No. 22875-15-6)

Leucomycin V

Cat. No.: B3421798
CAS No.: 22875-15-6
M. Wt: 701.8 g/mol
InChI Key: XYJOGTQLTFNMQG-KJHBSLKPSA-N
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Description

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis, showing activity against a wide spectrum of pathogens. It has a role as a bacterial metabolite. It is a leucomycin and a macrolide antibiotic.
This compound has been reported in Streptomyces kitasatoensis and Streptomyces hygroscopicus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H59NO13 B3421798 Leucomycin V CAS No. 22875-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-KJHBSLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043929
Record name Leucomycin V
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22875-15-6, 39405-35-1
Record name Leucomycin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22875-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation history of Leucomycin V, a member of the leucomycin complex of macrolide antibiotics. The document details the initial discovery of the leucomycin-producing organism, the early methods of isolation and separation of the complex's components, and the eventual characterization of this compound. Modern analytical techniques are also discussed for context and comparison. This guide is intended for researchers, scientists, and drug development professionals with an interest in the history of antibiotic discovery and natural product chemistry.

Discovery of the Leucomycin Complex

The journey to the isolation of this compound began with the discovery of the leucomycin antibiotic complex in 1953 by a team of Japanese scientists, T. Hata, Y. Sano, and N. Ohki, at the Kitasato Institute. Their research, published in The Journal of Antibiotics, described a new antibiotic substance produced by a strain of Streptomyces isolated from a soil sample collected in Tokyo. This strain was later identified as Streptomyces kitasatoensis. The crude antibiotic substance, which they named leucomycin, demonstrated significant activity against Gram-positive bacteria.

Initial studies revealed that leucomycin was not a single compound but a complex of closely related macrolide antibiotics. Early work using paper chromatography showed that the complex could be separated into at least six biologically active components, which were initially grouped into fractions A and B.

Early Isolation and Separation of Leucomycin Components

The primary challenge following the initial discovery was the separation of the leucomycin complex into its individual components. The early methods employed were a combination of solvent extraction, precipitation, and column chromatography.

Initial Extraction from Fermentation Broth

The fermentation broth of Streptomyces kitasatoensis was the starting material for the isolation of the leucomycin complex. The general procedure involved:

  • Filtration: The mycelium was removed from the fermentation broth by filtration, often with the aid of a filter agent like diatomaceous earth.

  • Solvent Extraction: The filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate or butyl acetate, at a neutral or slightly alkaline pH. The leucomycin components, being basic in nature, would partition into the organic phase.

  • Acidic Extraction: The organic extract was then treated with an acidic aqueous solution to transfer the leucomycin components into the aqueous phase as their acid salts.

  • Precipitation: The pH of the acidic aqueous solution was then raised, causing the crude leucomycin complex to precipitate out of the solution.

Separation of the Leucomycin Complex

The separation of the crude leucomycin complex into its individual components was a significant undertaking. One of the earliest successful methods for the preparative separation of the leucomycin components was described in a 1959 paper in The Journal of Antibiotics. This method utilized column chromatography with an Amberlite IRC-50 carboxylic acid resin.

The separation relied on the differential binding affinities of the various leucomycin components to the ion-exchange resin and their differential solubilities in the elution solvent system. By carefully controlling the pH and the composition of the elution buffer (a mixture of sodium citrate and ethanol), the researchers were able to achieve a good separation of the complex into its constituent parts.

Identification and Characterization of this compound

While the initial work in the 1950s focused on separating the leucomycin complex into broader groups, the detailed characterization of the individual components, including this compound, occurred in the following years. The work of Satoshi Ōmura and his colleagues at the Kitasato Institute was pivotal in elucidating the structures of the various leucomycin components.

It is in the context of this broader effort to characterize all the components of the leucomycin complex that this compound was identified. While a singular "discovery" paper for this compound is not readily apparent, its characterization was part of the systematic work on the leucomycin family in the 1960s. The structures of several leucomycin components (A4, A5, A6, A7, A8, and A9) were reported by Ōmura and his team in a 1968 publication in The Journal of Antibiotics. The naming convention of the leucomycin components evolved as more were isolated and characterized, with "V" being one of the designations assigned to a specific component.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₅₉NO₁₃[1]
Molecular Weight701.8 g/mol [1]
AppearanceWhite crystalline powder
Melting Point125-128 °C
Specific Rotation[α]D²⁵ -65° (c=1, CHCl₃)

Table 2: Early Chromatographic Separation of Leucomycin Complex

Chromatographic SystemElution OrderReference
Amberlite IRC-50 (H⁺ form) columnLeucomycin B components followed by Leucomycin A components
Paper Chromatography (n-butyl acetate saturated with phosphate buffer pH 6.0)Separation of A and B groups
Paper Chromatography (phosphate buffer pH 8.0 saturated with n-butyl acetate)Separation of individual components within A and B groups

Experimental Protocols

Historical Protocol for the Isolation and Separation of the Leucomycin Complex (circa 1959)

This protocol is a generalized representation based on the methods described in the early literature for the separation of the leucomycin complex.

1. Fermentation and Extraction: a. Cultivate Streptomyces kitasatoensis in a suitable fermentation medium. b. After an appropriate incubation period, filter the fermentation broth to remove the mycelium. c. Adjust the pH of the filtrate to 8.0 and extract with butyl acetate. d. Extract the butyl acetate layer with an aqueous solution of dilute sulfuric acid to transfer the leucomycins to the aqueous phase. e. Adjust the pH of the aqueous extract to 8.0 to precipitate the crude leucomycin complex. f. Collect the precipitate by filtration and dry.

2. Column Chromatography on Amberlite IRC-50: a. Prepare a column of Amberlite IRC-50 resin in its hydrogen form. b. Dissolve the crude leucomycin complex in a minimal amount of a suitable solvent and apply it to the top of the column. c. Elute the column with a gradient of increasing pH using a sodium citrate buffer mixed with ethanol. d. Collect fractions and monitor the composition of each fraction by paper chromatography. e. Combine fractions containing the same leucomycin component and evaporate the solvent to obtain the purified component.

Modern Protocol for the Separation and Identification of Leucomycin Components

Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), provide much higher resolution and sensitivity for the separation and identification of leucomycin components.

1. Sample Preparation: a. Dissolve a sample of the leucomycin complex in a suitable solvent, such as methanol or acetonitrile. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC-MS Analysis: a. Use a reversed-phase HPLC column (e.g., C18). b. Employ a gradient elution program with a mobile phase consisting of water with a small amount of formic acid (for better ionization in MS) and acetonitrile. c. The gradient will typically start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the more hydrophobic components. d. The eluent from the HPLC is directly introduced into the mass spectrometer. e. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the leucomycin components. f. The individual leucomycin components, including this compound, are identified based on their retention time and their accurate mass-to-charge ratio.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome.

The binding of this compound to the 50S ribosomal subunit physically blocks the nascent polypeptide exit tunnel. This obstruction prevents the growing polypeptide chain from elongating beyond a few amino acids, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The overall effect is the cessation of protein synthesis, which is bacteriostatic and, at higher concentrations, can be bactericidal.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification & Separation Fermentation Streptomyces kitasatoensis Fermentation Filtration Filtration of Broth Fermentation->Filtration Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) Filtration->Solvent_Extraction Acid_Extraction Acidic Aqueous Extraction Solvent_Extraction->Acid_Extraction Precipitation Precipitation of Crude Leucomycin Acid_Extraction->Precipitation Column_Chromatography Amberlite IRC-50 Column Chromatography Precipitation->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Paper_Chromatography Paper Chromatography Analysis Fraction_Collection->Paper_Chromatography Component_Isolation Isolation of Individual Leucomycin Components Paper_Chromatography->Component_Isolation Leucomycin_V Leucomycin_V Component_Isolation->Leucomycin_V Identification of This compound

Historical workflow for the isolation of this compound.

mechanism_of_action Leucomycin_V This compound Ribosome_50S 50S Ribosomal Subunit Leucomycin_V->Ribosome_50S Binds to Exit_Tunnel Polypeptide Exit Tunnel Ribosome_50S->Exit_Tunnel Blocks Peptidyl_tRNA Peptidyl-tRNA Exit_Tunnel->Peptidyl_tRNA Prevents passage of Protein_Synthesis Protein Synthesis Peptidyl_tRNA->Protein_Synthesis Leads to premature dissociation, halting Inhibition Inhibition Protein_Synthesis->Inhibition

Mechanism of action of this compound.

References

An In-depth Technical Guide to Leucomycin Production in Streptomyces kitasatoensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of leucomycin production by the filamentous bacterium Streptomyces kitasatoensis. Leucomycin, also known as kitasamycin, is a complex of macrolide antibiotics with significant activity against Gram-positive bacteria. This document delves into the genetic basis of leucomycin biosynthesis, the intricate regulatory networks that govern its production, and the key experimental methodologies employed in its study and optimization.

Leucomycin Biosynthesis Pathway

The biosynthesis of the leucomycin aglycone proceeds via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster for leucomycin in Streptomyces kitasatoensis, designated as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, spans approximately 96.8 kb and contains 51 putative genes[1]. While a complete functional annotation of all genes is not yet publicly available, the cluster contains genes encoding for the core PKS machinery, enzymes for the biosynthesis of deoxysugars, tailoring enzymes (e.g., glycosyltransferases, acyltransferases), regulatory proteins, and transport-related proteins.

The polyketide backbone is assembled from extender units derived from primary metabolism, such as methylmalonyl-CoA and ethylmalonyl-CoA. The specific composition of the leucomycin complex, which consists of multiple components (e.g., leucomycin A1, A3, A4, A5), is determined by the starter and extender units incorporated by the PKS and the subsequent post-PKS modifications, including the acylation of the mycaminose sugar.

Genetic Regulation of Leucomycin Production

The production of leucomycin is tightly controlled by a complex regulatory network that integrates nutritional signals and cellular developmental cues. This network involves both cluster-situated regulators (CSRs) and global regulators.

2.1. Cluster-Situated Regulators:

The leucomycin biosynthetic gene cluster contains genes predicted to encode for transcriptional regulators. For instance, the protein BBM96665.1, found within BGC0002452, is a putative DNA-binding transcriptional regulator of the IscR family[2]. Such regulators often act as pathway-specific activators or repressors, directly controlling the expression of the biosynthetic genes in response to specific stimuli. While the precise function of this and other putative regulators in the leucomycin cluster awaits experimental validation, they are prime targets for genetic engineering to enhance production.

2.2. Global Regulatory Influences:

Global regulators in Streptomyces respond to broader physiological and environmental signals, such as nutrient limitation and cell density, and coordinate the expression of multiple secondary metabolite gene clusters. Key families of global regulators relevant to antibiotic production include:

  • SARPs (Streptomyces Antibiotic Regulatory Proteins): These are often pathway-specific activators that directly bind to the promoter regions of biosynthetic genes[3][4][5].

  • LAL (Large ATP-binding regulators of the LuxR family) Regulators: This family of regulators is also commonly involved in the positive regulation of antibiotic biosynthesis[6].

  • TetR Family Regulators: These often act as repressors that are de-repressed by the binding of a specific ligand, which can be an intermediate of the biosynthetic pathway or a signaling molecule.

2.3. Signaling Pathways: A Hypothetical Model for Leucomycin Regulation

Many Streptomyces species utilize small diffusible signaling molecules, such as γ-butyrolactones (GBLs) and butenolides, to coordinate antibiotic production in a population-density-dependent manner, a phenomenon known as quorum sensing. While a specific signaling molecule for leucomycin production in S. kitasatoensis has not been definitively identified, the widespread presence of butenolide signaling systems in Streptomyces suggests a plausible regulatory mechanism.

A hypothetical butenolide-mediated signaling pathway for leucomycin production is depicted below. In this model, a butenolide synthase produces a signaling molecule that, upon reaching a critical concentration, binds to a specific receptor protein. This binding event alleviates the repression of a cascade of regulatory genes, ultimately leading to the activation of the leucomycin biosynthetic gene cluster.

Butenolide_Signaling_Pathway cluster_synthesis Butenolide Synthesis cluster_regulation Regulatory Cascade Butenolide_Synthase Butenolide Synthase (e.g., sabA homolog) Butenolide Butenolide Signal Butenolide_Synthase->Butenolide Produces Precursors Primary Metabolites Precursors->Butenolide_Synthase Receptor Butenolide Receptor (e.g., SabR1 homolog) Butenolide->Receptor Binds and inactivates Global_Regulator Pleiotropic Regulator (e.g., AdpA) Receptor->Global_Regulator De-repression CSR Cluster-Situated Regulator (e.g., SARP/LAL) Global_Regulator->CSR Activation Leucomycin_BGC leucomycin Biosynthetic Genes CSR->Leucomycin_BGC Activation Leucomycin Leucomycin Leucomycin_BGC->Leucomycin Produces

A hypothetical butenolide signaling pathway for leucomycin production.

Quantitative Data on Leucomycin Production

The yield and composition of the leucomycin complex can be significantly influenced by fermentation conditions, particularly the availability of precursors. The following tables summarize quantitative data from studies on precursor feeding and fermentation optimization.

Table 1: Effect of Precursor Feeding on Leucomycin Production

Precursor AddedConcentrationFold Increase in Total Leucomycin TiterChange in Leucomycin Complex CompositionReference
L-ValineNot specified2Directed biosynthesis towards A4/A5 components (butyryl side chain)[2][7]
L-LeucineNot specified4Directed biosynthesis towards A1/A3 components (isovaleryl side chain)[2][7]

Table 2: Fermentation Optimization for Related Antibiotics (Lincomycin)

StrainOptimization StrategyKey Optimized ParametersImprovement in TiterReference
S. lincolnensisMedium optimization (Response Surface Methodology)Starch, glucose, soybean meal, corn flour paste, KH2PO412% increase(Not explicitly cited)
S. lincolnensisFed-batch fermentation with precursor feedingFeedback control of dextrinUp to 812 mg/L(Not explicitly cited)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of leucomycin production.

4.1. Fermentation of S. kitasatoensis for Leucomycin Production

This protocol is a general guideline and may require optimization for specific strains and fermentation equipment.

  • Inoculum Preparation:

    • Prepare a seed culture medium (e.g., maltodextrin 20g/L, glucose 10g/L, soybean powder 20g/L, yeast powder 5g/L, yeast extract 1g/L, sodium chloride 2g/L, pH 7.0)[8].

    • Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of S. kitasatoensis.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

  • Production Fermentation:

    • Prepare the production medium (e.g., maltodextrin 50g/L, maltose 25g/L, glucose 10g/L, glycerol 20g/L, soybean powder 25g/L, yeast powder 10g/L, sodium chloride 2g/L, calcium carbonate 1g/L, pH 7.0)[8].

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Ferment at 28-30°C for 7-10 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen levels. The pH is typically controlled between 6.0 and 7.5.

4.2. Extraction and Purification of Leucomycin

This is a general procedure for the recovery of macrolide antibiotics from fermentation broth.

  • Broth Separation:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration. The leucomycin is typically present in both the supernatant and the mycelium.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to alkaline (pH 8.0-9.0).

    • Extract the leucomycin with a water-immiscible organic solvent such as ethyl acetate or n-butanol.

    • Extract the mycelial cake with the same solvent.

    • Combine the organic extracts.

  • Purification:

    • Concentrate the organic extract under vacuum.

    • The crude leucomycin can be further purified by silica gel chromatography or by using macroporous adsorbent resins[9].

    • Elute the leucomycin from the column using a suitable solvent system (e.g., a gradient of methanol in chloroform).

    • The purified leucomycin can be crystallized from a suitable solvent.

4.3. HPLC Analysis of Leucomycin

This method can be used for the quantification of leucomycin and its components.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer (pH can be optimized, e.g., pH 2.5-7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm or CAD.

  • Quantification: Use external standards of purified leucomycin components for calibration.

4.4. Gene Knockout in S. kitasatoensis using CRISPR/Cas9

This protocol provides a general workflow for gene deletion in Streptomyces.

Gene_Knockout_Workflow Design_gRNA 1. Design gRNA targeting gene of interest Construct_Plasmid 2. Construct CRISPR/Cas9 plasmid with gRNA and repair template Design_gRNA->Construct_Plasmid Ecoli_Conjugation 3. Transform E. coli (e.g., ET12567/pUZ8002) Construct_Plasmid->Ecoli_Conjugation Strepto_Conjugation 4. Conjugate with S. kitasatoensis Ecoli_Conjugation->Strepto_Conjugation Selection 5. Select for exconjugants (e.g., on apramycin/nalidixic acid) Strepto_Conjugation->Selection Verification 6. Verify gene knockout by PCR and sequencing Selection->Verification

A generalized workflow for CRISPR/Cas9-mediated gene knockout.
  • Design of gRNA and Repair Template:

    • Design a specific guide RNA (gRNA) to target the gene of interest.

    • Design a repair template consisting of the upstream and downstream flanking regions of the target gene.

  • Construction of the CRISPR/Cas9 Plasmid:

    • Clone the gRNA and the repair template into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).

  • Conjugation:

    • Transform the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. kitasatoensis on a suitable medium (e.g., SFM agar).

  • Selection and Verification:

    • Select for S. kitasatoensis exconjugants on a medium containing appropriate antibiotics (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the plasmid).

    • Screen the exconjugants by PCR to identify potential double-crossover mutants where the gene has been deleted.

    • Confirm the gene deletion by Sanger sequencing.

Conclusion

The production of leucomycin by Streptomyces kitasatoensis is a complex process involving a large biosynthetic gene cluster and a hierarchical regulatory network. This guide has provided an in-depth overview of the current understanding of these processes and has detailed key experimental protocols for the study and optimization of leucomycin production. Further research into the functional characterization of the leucomycin biosynthetic gene cluster and the elucidation of its specific regulatory pathways will undoubtedly pave the way for the rational design of hyper-producing strains and the generation of novel leucomycin derivatives with improved therapeutic properties.

References

An In-depth Technical Guide to Leucomycin V: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] As a 16-membered macrolide, this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex macrocyclic lactone ring structure, characteristic of macrolide antibiotics. Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[1]
Molecular Formula C₃₅H₅₉NO₁₃[1]
CAS Number 22875-15-6[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 701.84 g/mol [1]
Appearance White to off-white crystalline powder or solid[3][4]
Melting Point While a specific melting point for this compound is not readily available, the related compound Leucomycin A5 has a melting point of approximately 120 °C (with decomposition).[3]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. Limited solubility in water.[5][6]

Biological Activity and Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately interferes with the translocation step of polypeptide chain elongation.[8]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the general mechanism of action for macrolide antibiotics, including this compound, in the context of bacterial protein synthesis.

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->50S_subunit tRNA_P Peptidyl-tRNA (P-site) tRNA_P->50S_subunit Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide Carries LeucomycinV This compound LeucomycinV->50S_subunit Binds to P-site tunnel Inhibition->tRNA_P Blocks exit

Caption: Inhibition of bacterial protein synthesis by this compound.

Beyond its direct antibacterial action, macrolides can also modulate host inflammatory responses by interfering with signaling pathways such as the NF-κB and MAPK pathways.[9]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces kitasatoensis

This protocol is a composite of established methods for the isolation of leucomycin.[10][11][12]

1. Fermentation: a. Prepare a seed culture of Streptomyces kitasatoensis in a suitable medium (e.g., soybean meal-based medium) and incubate at 28°C for 48 hours with shaking. b. Inoculate a production medium with the seed culture and incubate at 28°C for 96 hours with shaking to allow for the production of the leucomycin complex.

2. Extraction: a. Separate the bacterial biomass from the culture broth by filtration or centrifugation. b. Extract the culture filtrate with an equal volume of ethyl acetate twice. c. Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Perform column chromatography using silica gel as the stationary phase. c. Elute the column with a gradient of solvents, such as chloroform-methanol, starting with a low polarity mixture and gradually increasing the polarity. d. Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Workflow for Isolation and Purification

isolation_workflow Start S. kitasatoensis Culture Fermentation Fermentation (Production Medium, 96h) Start->Fermentation Filtration Filtration/Centrifugation Fermentation->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Culture Filtrate Concentration Rotary Evaporation Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crude Extract Analysis TLC/HPLC Analysis of Fractions Chromatography->Analysis Purification Pooling & Evaporation Analysis->Purification Pure Fractions End Purified this compound Purification->End

Caption: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method (Kirby-Bauer Test): [13][14][15] a. Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard). b. Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate. c. Aseptically place a paper disk impregnated with a known concentration of this compound onto the agar surface. d. Incubate the plate at 37°C for 18-24 hours. e. Measure the diameter of the zone of inhibition (in mm) around the disk. The size of the zone is indicative of the bacterium's susceptibility.

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): [16][17][18][19] a. Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton broth. b. Add a standardized bacterial inoculum to each well. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Logical Flow for Antimicrobial Susceptibility Testing

susceptibility_testing_logic Start Test Bacterium Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Agar_Diffusion Agar Disk Diffusion Inoculum->Agar_Diffusion Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Streak_Plate Streak Inoculum on Mueller-Hinton Agar Agar_Diffusion->Streak_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound Broth_Dilution->Prepare_Dilutions Place_Disk Place this compound Disk Streak_Plate->Place_Disk Incubate_Agar Incubate 18-24h Place_Disk->Incubate_Agar Measure_Zone Measure Zone of Inhibition (mm) Incubate_Agar->Measure_Zone Result Susceptibility Profile Measure_Zone->Result Qualitative Inoculate_Wells Inoculate Wells Prepare_Dilutions->Inoculate_Wells Incubate_Broth Incubate 18-24h Inoculate_Wells->Incubate_Broth Determine_MIC Determine MIC Incubate_Broth->Determine_MIC Determine_MIC->Result Quantitative

Caption: Logical flow of antimicrobial susceptibility testing for this compound.

Conclusion

This technical guide has summarized the key chemical and biological properties of this compound. The provided data and experimental protocols offer a foundation for further research and development of this potent macrolide antibiotic. The detailed methodologies and visual representations of workflows and mechanisms are intended to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting.

References

Leucomycin V: A Technical Deep Dive into its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a member of the 16-membered ring macrolide class of antibiotics, produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, its antibacterial activity stems from the targeted inhibition of bacterial protein synthesis.[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its interaction with the bacterial ribosome, the resulting effects on translation, and the mechanisms by which bacteria develop resistance. This document also outlines key experimental protocols used to investigate these interactions and presents quantitative data for structurally related compounds to provide a framework for understanding the binding and inhibitory potential of this compound.

Core Mechanism of Antibacterial Action

The primary antibacterial effect of this compound is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[4] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5] By binding to this critical site, this compound physically obstructs the path of the elongating polypeptide, leading to a halt in protein synthesis.[5]

A key aspect of the inhibitory action of macrolides, including this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome.[6] This premature release of the incomplete polypeptide chain effectively terminates protein synthesis. The inhibitory effect of macrolides can be context-dependent, with the specific amino acid sequence of the nascent peptide influencing the degree of inhibition.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_subunit->NPET A_site A-site 50S_subunit->A_site P_site P-site 50S_subunit->P_site E_site E-site 50S_subunit->E_site 30S_subunit 30S Subunit Inhibition Inhibition of Elongation NPET->Inhibition Leads to Leucomycin_V This compound Leucomycin_V->NPET Binds to Protein_Synthesis Protein Synthesis Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Bacterial_Death Bacteriostasis/ Bacterial Cell Death Dissociation->Bacterial_Death

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Quantitative Data on Macrolide-Ribosome Interactions

Macrolide Parameter Value Organism/System
Josamycin Dissociation Constant (Kd)5.5 nMEscherichia coli ribosomes
Tylosin Inhibitory Constant (Ki)3 µMEscherichia coli cell-free system
Erythromycin Dissociation Constant (Kd)11 nMEscherichia coli ribosomes
Josamycin IC50 (Protein Synthesis)12.3 µMBovine mitochondrial translation system

This table summarizes data for macrolides structurally related to this compound to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial mechanism of macrolide antibiotics like this compound.

Ribosome Binding Assay

This assay quantifies the binding affinity of a ligand (e.g., this compound) to its target (the ribosome).

a) Filter Binding Assay

This method relies on the separation of ribosome-ligand complexes from the free ligand by filtration.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain (e.g., E. coli or Staphylococcus aureus) through differential centrifugation. Determine the ribosome concentration by measuring absorbance at 260 nm.

  • Radiolabeling of Ligand: Use a radiolabeled form of the macrolide (e.g., [14C]-erythromycin as a competitor for this compound).

  • Binding Reaction:

    • Incubate a fixed concentration of ribosomes with varying concentrations of the unlabeled competitor (this compound) in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT) for a defined period to allow binding to reach equilibrium.

    • Add a constant, low concentration of the radiolabeled macrolide.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. This allows for the calculation of the Ki for the competitor.

b) Fluorescence Polarization Assay

This technique measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to the ribosome.

Methodology:

  • Fluorescent Labeling: Chemically conjugate a fluorophore to a macrolide that binds to the same site as this compound.

  • Binding Reaction:

    • In a microplate, combine a fixed concentration of the fluorescently labeled macrolide and ribosomes.

    • Add increasing concentrations of the unlabeled competitor (this compound).

  • Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader. The binding of the large ribosome to the small fluorescent ligand causes a slower rotation and thus an increase in polarization.

  • Data Analysis: The displacement of the fluorescent ligand by the unlabeled competitor results in a decrease in fluorescence polarization. The IC50 can be determined from the resulting dose-response curve, from which the Ki can be calculated.

Start Start Prepare_Ribosomes Prepare Ribosomes and Ligands Start->Prepare_Ribosomes Incubate Incubate Ribosomes, Labeled Ligand, and Unlabeled Competitor Prepare_Ribosomes->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Filter_Binding Filter Binding Separate->Filter_Binding Method 1 Fluorescence_Polarization Fluorescence Polarization Separate->Fluorescence_Polarization Method 2 Quantify Quantify Bound Ligand Filter_Binding->Quantify Fluorescence_Polarization->Quantify Analyze Data Analysis (Determine Kd/Ki) Quantify->Analyze End End Analyze->End

Figure 2: Experimental workflow for a ribosome binding assay.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.

Methodology:

  • Prepare Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

  • Reaction Mixture: Set up reaction mixtures containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including one radiolabeled amino acid, such as [35S]-methionine), and an energy source (ATP, GTP).

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantification of Protein Synthesis:

    • For radiolabeled proteins, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity.

    • For reporter enzymes like luciferase, add the appropriate substrate and measure the enzymatic activity (e.g., luminescence).[8]

  • Data Analysis: Plot the level of protein synthesis as a function of the this compound concentration to determine the IC50 value.[8]

Toeprinting (Primer Extension Inhibition) Assay

This high-resolution technique maps the precise location of a stalled ribosome on an mRNA transcript.[9]

Methodology:

  • Prepare Components:

    • Synthesize an mRNA transcript of interest in vitro.

    • Design a DNA primer that is complementary to a region downstream of the expected ribosome stalling site and label it (e.g., with a fluorescent dye or radioisotope).

  • Form Translation Complexes: Incubate the mRNA with ribosomes, initiator tRNA (tRNAfMet), and other translation factors in the presence or absence of this compound.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA copy of the mRNA, starting from the primer.

  • Analysis of cDNA Products: When the reverse transcriptase encounters a stalled ribosome, it will be blocked, resulting in a truncated cDNA product (a "toeprint").[9] Analyze the length of the cDNA products on a denaturing polyacrylamide gel.

  • Interpretation: The appearance of a specific truncated cDNA band in the presence of this compound indicates the precise location of drug-induced ribosome stalling.

Mechanisms of Resistance to this compound

Bacterial resistance to 16-membered macrolides like this compound primarily arises from two mechanisms: modification of the drug target and active efflux of the drug.[3]

1. Target Site Modification:

  • 23S rRNA Methylation: The most common mechanism of macrolide resistance is the methylation of an adenine residue (A2058 in E. coli) in domain V of the 23S rRNA.[3] This methylation is catalyzed by Erm (erythromycin ribosome methylation) methyltransferases, which reduces the binding affinity of macrolides to the ribosome.[3]

  • Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the NPET, can also confer resistance by altering the conformation of the tunnel and sterically hindering drug binding.[3]

2. Active Efflux:

  • Bacteria can acquire genes that encode for efflux pumps, which are membrane proteins that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the drug below the level required for effective ribosome inhibition.[3] The mef (macrolide efflux) genes are a well-characterized example of such efflux systems.

Leucomycin_V_Action This compound Binds to 50S Ribosomal Subunit Resistance_Mechanisms Bacterial Resistance Mechanisms Leucomycin_V_Action->Resistance_Mechanisms Target_Modification Target Site Modification Resistance_Mechanisms->Target_Modification Efflux Active Efflux Resistance_Mechanisms->Efflux rRNA_Methylation 23S rRNA Methylation (Erm Methyltransferases) Target_Modification->rRNA_Methylation Protein_Mutation Ribosomal Protein (L4, L22) Mutations Target_Modification->Protein_Mutation Efflux_Pump Efflux Pumps (e.g., Mef) Efflux->Efflux_Pump Reduced_Binding Reduced this compound Binding Affinity rRNA_Methylation->Reduced_Binding Protein_Mutation->Reduced_Binding Reduced_Concentration Reduced Intracellular This compound Concentration Efflux_Pump->Reduced_Concentration Continued_Synthesis Continued Protein Synthesis Reduced_Binding->Continued_Synthesis Reduced_Concentration->Continued_Synthesis

Figure 3: Logical relationship of macrolide resistance mechanisms.

Conclusion

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis through steric hindrance within the nascent peptide exit tunnel and by promoting the premature dissociation of peptidyl-tRNA. While specific quantitative binding and inhibition data for this compound are not extensively documented, analysis of structurally related 16-membered macrolides provides a strong indication of its mechanism and potency. The emergence of resistance, primarily through target site modification and active efflux, underscores the ongoing need for the development of novel antibiotics and strategies to combat these resistance mechanisms. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other macrolide antibiotics, facilitating the development of the next generation of antibacterial agents.

References

An In-depth Technical Guide to the Biosynthesis of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin V, a member of the 16-membered macrolide antibiotic complex, is a secondary metabolite produced by the bacterium Streptomyces kitasatoensis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from the primary metabolic precursors to the final active compound. The biosynthesis involves a modular Type I polyketide synthase (PKS) for the construction of the macrolactone ring, followed by a series of post-PKS modifications including glycosylation and acylation. This document details the enzymatic machinery, the genetic organization of the biosynthetic gene cluster, and the influence of precursor molecules on the production of various leucomycin analogs. Furthermore, it provides detailed experimental protocols for the study of this pathway and quantitative data on leucomycin production.

Introduction

Leucomycins, also known as kitasamycins, are a group of closely related macrolide antibiotics with a 16-membered lactone ring. They exhibit a broad spectrum of activity against Gram-positive bacteria. This compound is one of the major components of this complex and is distinguished by the acylation pattern of its sugar moieties. The biosynthesis of such complex natural products is a highly regulated and intricate process, involving a cascade of enzymatic reactions. Understanding this pathway is crucial for the rational design of novel leucomycin derivatives with improved pharmacological properties through metabolic engineering and synthetic biology approaches.

The core of this compound biosynthesis lies in the assembly of a polyketide chain by a Type I polyketide synthase (PKS). This large, multi-enzyme complex functions as an assembly line, sequentially adding and modifying two-carbon units derived from short-chain acyl-CoA precursors. Following the formation and cyclization of the macrolactone ring, a series of post-PKS tailoring steps, including the attachment of sugar molecules and their subsequent acylation, lead to the final this compound structure.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Precursor Supply: The provision of starter and extender units for the polyketide synthase.

  • Polyketide Chain Synthesis: The assembly of the macrolactone ring by the Type I PKS.

  • Post-PKS Modifications: The tailoring of the macrolactone core to yield the final this compound molecule.

Precursor Supply

The biosynthesis of the leucomycin aglycone is dependent on the intracellular pool of short-chain acyl-CoA thioesters, which serve as the building blocks for the polyketide chain. The primary extender unit is malonyl-CoA, derived from the carboxylation of acetyl-CoA. Other extender units, such as methylmalonyl-CoA and ethylmalonyl-CoA, are also incorporated.

The composition of the final leucomycin complex is significantly influenced by the availability of specific precursors. For instance, the addition of L-leucine to the fermentation medium of S. kitasatoensis directs the biosynthesis towards leucomycin A1 and A3, which have an isovaleryl side chain, and can increase the total kitasamycin titer fourfold.[1][2] Similarly, L-valine supplementation leads to the preferential production of leucomycin A4 and A5, which possess a butyryl side chain, doubling the total titer.[1][2] The addition of precursors like sodium acetate and ethyl acetate has also been shown to enhance kitasamycin production.

Precursor_Supply cluster_central_metabolism Central Metabolism cluster_amino_acid_catabolism Amino Acid Catabolism cluster_pks_precursors PKS Precursors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Butyryl-CoA Butyryl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Butyryl-CoA->Ethylmalonyl-CoA Isovaleryl-CoA Isovaleryl-CoA Post-PKS Acylation Post-PKS Acylation Isovaleryl-CoA->Post-PKS Acylation L-Valine L-Valine L-Valine->Butyryl-CoA L-Leucine L-Leucine L-Leucine->Isovaleryl-CoA PKS Assembly Line PKS Assembly Line Malonyl-CoA->PKS Assembly Line Methylmalonyl-CoA->PKS Assembly Line Ethylmalonyl-CoA->PKS Assembly Line

Figure 1: Precursor supply for leucomycin biosynthesis.
Polyketide Chain Synthesis

The leucomycin aglycone is assembled by a modular Type I PKS. While the complete gene cluster for leucomycin biosynthesis from S. kitasatoensis has not been fully detailed in the available literature, its organization can be inferred from the structure of the product and by comparison with the biosynthetic gene clusters of other 16-membered macrolides like niddamycin and chalcomycin.[3][4]

A Type I PKS consists of a series of modules, each responsible for one cycle of polyketide chain elongation. A typical module contains a set of enzymatic domains:

  • Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit.

  • Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group formed after each condensation, leading to hydroxyl, double bond, or saturated carbon-carbon bonds, respectively.

The synthesis of the leucomycin aglycone is initiated by a loading module that primes the PKS with a starter unit. The polyketide chain is then sequentially elongated and modified by the subsequent modules. The entire process is terminated by a Thioesterase (TE) domain, which catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone ring. The inhibition of leucomycin biosynthesis by cerulenin, a known inhibitor of the KS domain, provides strong evidence for this PKS-mediated pathway.[5]

PKS_Assembly_Line Loading Module Loading Module AT ACP Module 1 Module 1 KS AT KR ACP Loading Module:f0->Module 1:f1 Starter Unit Module n Module n KS AT KR DH ER ACP Module 1:f0->Module n:f1 Growing Polyketide Chain TE Thioesterase (TE) Module n:f0->TE:f0 Full-length Polyketide Macrolactone Ring Macrolactone Ring TE:f0->Macrolactone Ring Cyclization & Release

Figure 2: Generalized workflow of a Type I PKS assembly line.
Post-PKS Modifications

Following the formation of the macrolactone core, a series of tailoring reactions occur to produce the final, biologically active this compound. These post-PKS modifications include:

  • Hydroxylation: Specific carbon atoms on the macrolactone ring are hydroxylated by cytochrome P450 monooxygenases.

  • Glycosylation: Two deoxyhexose sugars, mycaminose and mycarose, are attached to the aglycone. This process is catalyzed by glycosyltransferases, which utilize nucleotide-activated sugar precursors.

  • Acylation: The hydroxyl groups of the sugar moieties are acylated. In the case of this compound, the mycarose moiety is acylated with an isovaleryl group, which is derived from L-leucine.

These modifications are critical for the antibiotic activity of leucomycins.

Quantitative Data on Leucomycin Production

The production of leucomycin is highly dependent on the fermentation conditions and the availability of precursors. The following table summarizes some of the reported quantitative data on the influence of precursors on kitasamycin (leucomycin) production by S. kitasatoensis.

Precursor AddedConcentrationEffect on TiterPredominant Analogs ProducedReference
L-Leucine-4-fold increaseA1/A3 (isovaleryl)[1][2]
L-Valine-2-fold increaseA4/A5 (butyryl)[1][2]
Sodium Acetate0.15%6.2% increaseNot specified
Ethyl Acetate0.48%21% increase in 15-L fermentorA5 component increased by 5.1%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Precursor Feeding Experiment

Objective: To investigate the effect of precursor supplementation on the production and composition of the leucomycin complex.

Materials:

  • Streptomyces kitasatoensis strain

  • Seed and production fermentation media

  • Precursor solutions (e.g., L-leucine, L-valine, sodium acetate, ethyl acetate), filter-sterilized

  • Shake flasks

  • Incubator shaker

  • HPLC system for analysis

Protocol:

  • Prepare the seed culture by inoculating a suitable seed medium with spores or mycelia of S. kitasatoensis and incubating at 28-30°C with shaking for 48-72 hours.

  • Inoculate the production medium in shake flasks with the seed culture (e.g., 5-10% v/v).

  • Add the filter-sterilized precursor solution to the production cultures at the beginning of the fermentation or at a specific time point during growth. A range of precursor concentrations should be tested. A control culture without precursor addition must be included.

  • Incubate the production cultures at 28-30°C with shaking for 7-10 days.

  • At regular intervals, withdraw samples from the cultures for analysis.

  • Extract the leucomycin complex from the culture broth. Adjust the pH of the broth to 8.0-9.0 and extract with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analyze the extracted samples by HPLC to quantify the total leucomycin titer and the relative abundance of the different leucomycin components.

HPLC Analysis of Leucomycin Complex

Objective: To separate and quantify the components of the leucomycin complex.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: Diamonsil C18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.1 M ammonium acetate : methanol : acetonitrile (40:55:5, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 231 nm

  • Column Temperature: 60°C

Protocol:

  • Prepare standard solutions of leucomycin complex of known concentrations in the mobile phase.

  • Prepare the extracted samples as described in the precursor feeding experiment.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks corresponding to the different leucomycin components based on their retention times compared to the standards.

  • Quantify the concentration of each component by integrating the peak area and comparing it to the calibration curve generated from the standards.

Gene Disruption in Streptomyces kitasatoensis

Objective: To inactivate a putative gene in the leucomycin biosynthetic cluster to confirm its function. This protocol is a general guideline and may require optimization for S. kitasatoensis.

Materials:

  • Streptomyces kitasatoensis strain

  • Escherichia coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • CRISPR/Cas9-based gene editing plasmid for Streptomyces (e.g., pCRISPomyces-2)

  • Oligonucleotides for constructing the guide RNA (gRNA) and homology arms

  • Appropriate growth media and antibiotics for E. coli and Streptomyces selection

  • Materials for protoplast formation and transformation or intergeneric conjugation

Protocol (based on CRISPR/Cas9):

  • Design gRNA and Homology Arms: Design a specific gRNA targeting the gene of interest. Design 1-2 kb homology arms flanking the target gene for homologous recombination.

  • Construct the Gene Editing Plasmid: Clone the gRNA sequence and the homology arms into the CRISPR/Cas9 vector.

  • Transform E. coli: Introduce the final construct into the donor E. coli strain.

  • Intergeneric Conjugation: Conjugate the E. coli donor strain with S. kitasatoensis. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the plasmid.

  • Select for Double Crossover Mutants: Screen the exconjugants for the desired gene disruption event. This often involves a second selection or screening step to identify colonies that have lost the plasmid but retained the genomic modification.

  • Verify the Mutant: Confirm the gene disruption by PCR analysis of the genomic DNA from the putative mutants and by Southern blotting.

  • Phenotypic Analysis: Ferment the confirmed mutant strain and analyze its culture extract by HPLC to confirm the loss of leucomycin production or the accumulation of a biosynthetic intermediate.

Gene_Disruption_Workflow Design gRNA & Homology Arms Design gRNA & Homology Arms Construct CRISPR/Cas9 Plasmid Construct CRISPR/Cas9 Plasmid Design gRNA & Homology Arms->Construct CRISPR/Cas9 Plasmid Transform E. coli Transform E. coli Construct CRISPR/Cas9 Plasmid->Transform E. coli Intergeneric Conjugation with S. kitasatoensis Intergeneric Conjugation with S. kitasatoensis Transform E. coli->Intergeneric Conjugation with S. kitasatoensis Select Exconjugants Select Exconjugants Intergeneric Conjugation with S. kitasatoensis->Select Exconjugants Screen for Double Crossover Screen for Double Crossover Select Exconjugants->Screen for Double Crossover Verify Mutant by PCR/Southern Blot Verify Mutant by PCR/Southern Blot Screen for Double Crossover->Verify Mutant by PCR/Southern Blot Phenotypic Analysis (HPLC) Phenotypic Analysis (HPLC) Verify Mutant by PCR/Southern Blot->Phenotypic Analysis (HPLC)

Figure 3: Workflow for gene disruption in Streptomyces.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that exemplifies the metabolic capabilities of Streptomyces. The modular nature of the Type I PKS, combined with the array of post-PKS tailoring enzymes, provides a flexible platform for the generation of a diverse family of macrolide antibiotics. A thorough understanding of this pathway, from the supply of precursors to the final enzymatic modifications, is essential for harnessing its potential for the production of novel and improved therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and engineer the biosynthesis of this compound and other valuable natural products. Future work to fully sequence and annotate the leucomycin biosynthetic gene cluster will undoubtedly provide deeper insights and open up new avenues for metabolic engineering.

References

In-Depth Technical Guide: Antibacterial Spectrum of Leucomycin V Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of Leucomycin V, a macrolide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document summarizes key quantitative data, outlines experimental methodologies for determining antibacterial susceptibility, and presents visual representations of relevant biological and experimental workflows.

Core Concepts: this compound and its Mechanism of Action

This compound is a member of the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring.[1][2][3] Like other macrolides, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[1][2][3] This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations. This compound has demonstrated a strong antibacterial effect against Gram-positive bacteria.[1][2]

Quantitative Analysis of Antibacterial Spectrum

The in vitro activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound (also known as Kitasamycin) against various clinically relevant Gram-positive bacteria.

Gram-Positive BacteriumNumber of IsolatesPenicillin G SusceptibilityThis compound (Kitasamycin) MIC (µg/mL)
Streptococcus pyogenesNot SpecifiedNot ApplicableAll isolates inhibited by 0.39[4][5]
Streptococcus pneumoniae (formerly Diplococcus pneumoniae)Not SpecifiedNot ApplicableAll isolates inhibited by 1.56[4][5]
Staphylococcus aureusNot SpecifiedSensitive98% of isolates inhibited by 1.56[4][5]
Staphylococcus aureusNot SpecifiedResistant99% of isolates inhibited by 1.56[4][5]

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the susceptibility of bacteria to antimicrobial agents. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values.

Principle

The broth microdilution method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Materials
  • This compound powder

  • Appropriate solvent for this compound (e.g., ethanol or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure
  • Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound by dissolving a known weight of the antibiotic powder in a small volume of a suitable solvent. Further dilute the stock solution in CAMHB to the desired starting concentration.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Mechanism of Action of Macrolide Antibiotics

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks translocation 30S_subunit 30S Subunit Leucomycin_V This compound Leucomycin_V->50S_subunit Binds to Inhibition Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Broth microdilution MIC assay workflow.

References

Methodological & Application

Application Note: Extraction and Purification of Leucomycin V from Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leucomycin V is a macrolide antibiotic produced by microbial fermentation, typically by strains of Streptomyces kitasatoensis or Streptomyces hygroscopicus[1]. It is part of the larger Leucomycin complex (also known as Kitasamycin), which includes several structurally related components[2]. As a potent antibiotic with strong activity against Gram-positive bacteria, effective extraction and purification are critical for research and development[3]. This document provides detailed protocols for the recovery and purification of this compound from fermentation broth, covering initial extraction, chromatographic separation, and final crystallization.

Overall Workflow

The process begins with the separation of microbial biomass from the fermentation broth, followed by the extraction of the active compounds. Subsequent purification steps involving chromatography are employed to isolate this compound from other components and impurities. The final step involves crystallization to obtain a high-purity product.

G A Fermentation Culture (Streptomyces sp.) B Broth Pre-treatment (Centrifugation/Filtration) A->B C Clarified Broth (Supernatant) B->C L Biomass (Discard) B->L Separation D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract (Concentrated) D->E Evaporation M Aqueous Phase (Discard) D->M Phase Separation F Column Chromatography (Silica Gel) E->F G Partially Purified Leucomycin Fractions F->G N Impurities & Other Leucomycins F->N Separation H Preparative HPLC G->H I High-Purity This compound H->I J Crystallization I->J K Crystalline this compound J->K G CrudeExtract Crude Leucomycin Extract ColumnChrom Silica Column Chromatography (e.g., Chloroform:Methanol) CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions Impurity1 Polar Impurities ColumnChrom->Impurity1 Removed Analysis Fraction Analysis (TLC / Analytical HPLC) Fractions->Analysis Pooling Pool this compound-rich Fractions Analysis->Pooling PrepHPLC Preparative HPLC (C18 Column) Pooling->PrepHPLC PureLeuV High-Purity this compound PrepHPLC->PureLeuV Impurity2 Related Leucomycins & Non-polar Impurities PrepHPLC->Impurity2 Separated

References

In Vitro Susceptibility Testing of Leucomycin V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This document provides detailed protocols for determining the in vitro susceptibility of clinically relevant bacteria to this compound, guidance on interpreting the results, and a summary of available activity data.

Given the limited availability of specific CLSI or EUCAST breakpoints for this compound, this document also references data for the closely related macrolide, josamycin, and general macrolide susceptibility testing standards to provide a comprehensive framework for researchers.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a macrolide antibiotic, targets the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center and the entrance to the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Leucomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA Leucomycin_V This compound Leucomycin_V->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods for determining the Minimum Inhibitory Concentration (MIC) are crucial for assessing the in vitro activity of an antibiotic. The following are detailed protocols for broth microdilution, agar dilution, and disk diffusion methods, adapted for this compound testing.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., ethanol, methanol, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol Workflow:

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Broth microdilution workflow.

Detailed Steps:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • This compound powder and solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Protocol Workflow:

Agar_Dilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B C Add Dilutions to Molten Mueller-Hinton Agar B->C D Pour Agar into Petri Dishes and Allow to Solidify C->D F Spot-Inoculate Agar Plates D->F E Prepare Standardized Bacterial Inoculum (0.5 McFarland) E->F G Incubate at 35°C for 16-20 hours F->G H Read and Record MIC (Lowest concentration with no visible growth) G->H

Caption: Agar dilution workflow.

Detailed Steps:

  • Preparation of Antibiotic-Containing Plates:

    • Prepare serial twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with approximately 1-2 µL of the bacterial suspension (delivering about 10⁴ CFU per spot) using a multipoint replicator.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

Quantitative Data Summary

Due to the limited availability of specific in vitro susceptibility data for this compound, data for the structurally and functionally similar 16-membered macrolide, josamycin, is presented below as a proxy.

Table 1: In Vitro Activity of Josamycin against Staphylococcus aureus

StatisticMIC (µg/mL)Reference
MIC for 57% of erythromycin-resistant strains2[3]
MIC for 96% of isolates≤ 1.56[4]
Resistance Rate16.3%[5]

Table 2: In Vitro Activity of Josamycin against Streptococcus pneumoniae

StatisticMIC (µg/mL)Reference
MIC RangeComparable to erythromycin and clindamycin[6]
MIC₅₀0.25[7]
MIC₉₀32[7]
Resistance Rate>20%[5]

Table 3: In Vitro Activity of Kitasamycin (Leucomycin) against Various Gram-Positive Cocci

OrganismConcentration (µg/mL) inhibiting all or most isolatesReference
Streptococcus pyogenes0.39[8]
Diplococcus pneumoniae (now Streptococcus pneumoniae)1.56[8]
Penicillin-sensitive Staphylococcus aureus1.56 (98% inhibited)[8]
Penicillin-resistant Staphylococcus aureus1.56 (99% inhibited)[8]

Interpretive Criteria

As of November 2025, there are no specific this compound breakpoints provided by major international standards committees like CLSI and EUCAST. However, a German standard (DIN 58940) has suggested tentative breakpoints for 15 µg macrolide disks against Gram-positive strains, which may serve as a reference:

  • Susceptible: Inhibition zone diameter ≥ 26 mm (corresponding to an MIC of ≤ 2 mg/L)[9]

  • Resistant: Inhibition zone diameter ≤ 21 mm[9]

For research purposes, it is recommended to compare the MIC values of this compound with those of other macrolides for which breakpoints are established, such as erythromycin or clarithromycin, to infer potential susceptibility.

Conclusion

The protocols outlined in this document provide a framework for the in vitro susceptibility testing of this compound. While specific interpretive criteria from major standards organizations are lacking, the provided methodologies and proxy data for related compounds offer valuable guidance for researchers and drug development professionals. Consistent application of these standardized methods will contribute to a better understanding of the in vitro activity of this compound and its potential clinical utility. Further studies are warranted to establish definitive MIC distributions and clinical breakpoints for this antibiotic.

References

Application Notes and Protocols for HPLC Analysis of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Leucomycin V and its related substances in bulk drugs and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] It exhibits broad-spectrum antibacterial activity.[2] Accurate and reliable analytical methods are crucial for the quantification of this compound and its impurities to ensure the safety and efficacy of pharmaceutical products. This document outlines a validated HPLC-UV method for this purpose. An alternative HPLC-Charged Aerosol Detection (CAD) method has also been developed and can be used for the quantification of related substances, especially in the absence of reference standards.[3][4]

Analytical Method: HPLC-UV

This section details the validated HPLC-UV method for the quantitative analysis of this compound and its impurities.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound and its related substances.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a gradient elution mode.
Gradient To be optimized for optimal separation. A typical starting point is a linear gradient from 20% to 60% acetonitrile over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 232 nm
Injection Volume 20 µL
Method Validation Summary

The HPLC-UV method has been validated according to ICH guidelines, demonstrating good precision, reproducibility, and linearity.[3][4]

Validation ParameterResult
Linearity (R²) > 0.9999[3][4]
Limit of Detection (LOD) 0.3 µg/mL[3][4]
Limit of Quantitation (LOQ) 0.5 µg/mL[3][4]
Recovery 92.9% – 101.5%[3][4]
Precision (RSD) < 2.0%[3][4]

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation

  • Potassium Dihydrogen Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phase components before use.

3.1.2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.3. Sample Solution Preparation

  • This compound Bulk Drug: Accurately weigh about 25 mg of the this compound bulk drug sample and prepare a 1000 µg/mL solution as described for the standard stock solution.

  • This compound Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of the solution at 4000 rpm for 10 minutes and use the supernatant for analysis.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. HPLC Setup cluster_analysis 3. Analysis cluster_data 4. Data Handling prep Solution Preparation hplc_system HPLC System Setup prep->hplc_system Transfer Solutions mobile_phase Mobile Phase mobile_phase->prep standard Standard Solutions standard->prep sample Sample Solutions sample->prep equilibration System Equilibration hplc_system->equilibration analysis Chromatographic Analysis equilibration->analysis injection Inject Blank, Standards, Samples analysis->injection data_acq Data Acquisition injection->data_acq chromatogram Obtain Chromatograms data_acq->chromatogram data_proc Data Processing & Results chromatogram->data_proc integration Peak Integration & Calibration data_proc->integration quantification Quantification of this compound & Impurities integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.

  • Quantification: Determine the concentration of this compound in the sample solutions using the calibration curve.

  • Impurity Profiling: Identify and quantify any related substances or impurities based on their retention times relative to the main this compound peak. The content of impurities can be determined using the relative response factors if known, or by area normalization assuming a response factor of 1.0 for unknown impurities.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

These protocols and application notes provide a robust framework for the HPLC analysis of this compound. Adherence to these guidelines will ensure accurate and reproducible results for quality control and research purposes.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the mass spectrometric analysis of Leucomycin V, a 16-membered macrolide antibiotic. Understanding the fragmentation pattern of this compound is crucial for its identification, characterization, and quantification in various matrices. This application note outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology and describes the expected fragmentation pathway of this compound, aiding in the structural elucidation and confirmation of the compound in research and drug development settings.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it consists of a large lactone ring to which deoxy sugars are attached. The structure of this compound is characterized by a 16-membered aglycone ring linked to a disaccharide moiety composed of L-mycaminose and L-mycarose. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of macrolide antibiotics.[2] Electrospray ionization (ESI) is commonly employed for the analysis of these non-volatile and thermally labile compounds.[3] Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), revealing characteristic fragmentation patterns that are invaluable for compound identification.

The fragmentation of macrolide antibiotics in MS/MS is often dominated by the cleavage of the glycosidic bonds, leading to the neutral loss of the sugar moieties.[4] For this compound, the sequential loss of the mycarose and mycaminose sugars is the primary fragmentation pathway, providing diagnostic ions for its identification.

Predicted Mass Spectrometry Fragmentation of this compound

This compound has a monoisotopic mass of 701.3986 g/mol and a molecular formula of C35H59NO13.[1] In positive ion mode electrospray mass spectrometry, this compound readily forms a protonated molecule, [M+H]+, at an m/z of approximately 702.4. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation, primarily through the loss of its sugar residues.

The initial and most facile fragmentation is the cleavage of the glycosidic bond linking the terminal mycarose sugar to the mycaminose sugar. This results in a neutral loss of mycarose (C7H14O3, 146.09 Da), producing a significant fragment ion. Subsequent fragmentation involves the loss of the mycaminose sugar (C8H17NO3, 175.12 Da) from the aglycone core. Further fragmentation of the macrolide ring can occur but typically results in lower intensity ions.

Table 1: Predicted m/z values for the major fragment ions of this compound in positive ion mode ESI-MS/MS.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
702.4556.3146.1[M+H - Mycarose]+
702.4381.2321.2[M+H - Mycarose - Mycaminose]+ (Aglycone)
556.3381.2175.1[M+H - Mycarose - Mycaminose]+ (Aglycone)

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare working standards for calibration and system suitability checks.

  • Biological/Environmental Samples: Sample preparation will be matrix-dependent. A generic solid-phase extraction (SPE) protocol is often effective for macrolide extraction.[5][6]

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 3 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase starting condition.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of macrolides.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) of the protonated molecule [M+H]+ at m/z 702.4. For targeted quantification, multiple reaction monitoring (MRM) can be used.

    • MRM Transitions:

      • Quantitative: 702.4 -> 556.3

      • Qualitative: 702.4 -> 381.2

Fragmentation Pathway and Experimental Workflow Diagrams

LeucomycinV_Fragmentation cluster_main Fragmentation Pathway of this compound LeucomycinV This compound [M+H]+ m/z 702.4 Fragment1 [M+H - Mycarose]+ m/z 556.3 LeucomycinV->Fragment1  - Mycarose  (-146.1 Da) Aglycone Aglycone [M+H - Mycarose - Mycaminose]+ m/z 381.2 Fragment1->Aglycone  - Mycaminose  (-175.1 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (SPE) LC LC Separation (C18 Column) SamplePrep->LC MS Mass Spectrometry (Positive ESI) LC->MS MSMS Tandem MS (CID) (m/z 702.4) MS->MSMS DataAnalysis Data Analysis (Fragmentation Pattern) MSMS->DataAnalysis

Caption: General experimental workflow for the analysis of this compound.

References

Unraveling the Molecular Architecture of Leucomycin V: An NMR Spectroscopy-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques provide a powerful and indispensable tool for the detailed structural elucidation of complex natural products like Leucomycin V. This application note presents a comprehensive overview and detailed protocols for utilizing one- and two-dimensional NMR experiments to determine the complete chemical structure of this compound, a macrolide antibiotic. This information is crucial for researchers, scientists, and professionals involved in drug development and natural product chemistry.

This compound is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other members of the leucomycin complex, it exhibits antibacterial activity. A precise understanding of its three-dimensional structure is fundamental for structure-activity relationship (SAR) studies, synthetic modifications, and the development of new, more potent antibiotic derivatives.

Structural Elucidation Strategy

The structural elucidation of this compound via NMR spectroscopy involves a systematic approach, beginning with the acquisition of basic one-dimensional (1D) ¹H and ¹³C NMR spectra, followed by a suite of two-dimensional (2D) experiments to establish connectivity and stereochemistry.

A logical workflow for this process is outlined below:

G Workflow for this compound Structure Elucidation A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Data Processing and Analysis C->D E ¹H and ¹³C Signal Assignment D->E F Establishment of Spin Systems (COSY) E->F G Direct C-H Correlations (HSQC) E->G H Long-Range C-H Correlations (HMBC) E->H I Through-Space Correlations (NOESY) E->I J Assembly of Structural Fragments F->J G->J H->J K Determination of Relative Stereochemistry I->K L Complete Structure of this compound J->L K->L

A flowchart illustrating the NMR-based structural elucidation process.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)MultiplicityJ (Hz)
Aglycone
34.95d9.5
43.55m
53.90d2.5
61.85m
72.10m
81.60m
99.70s
106.55dd15.5, 10.0
115.90t10.0
125.75dd15.5, 9.0
133.70m
141.80m
153.60m
16-CH₃1.25d6.5
17-CH₃1.00d7.0
18-CH₃0.95d7.0
Mycaminose
1'4.30d7.5
2'3.15t9.0
3'3.50dd9.0, 3.0
4'2.50t9.0
5'2.90m
6'-CH₃1.20d6.0
N(CH₃)₂2.30s
Mycarose
1''4.60d7.5
2''2.05m
3''3.80dd9.5, 3.0
4''4.70t9.5
5''3.65m
6''-CH₃1.15d6.0
4''-OCOCH₃2.10s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Chemical Shift (ppm)
Aglycone
1175.0
245.0
380.0
440.0
575.0
635.0
730.0
840.0
9204.0
10135.0
11130.0
12130.0
1378.0
1442.0
1570.0
16-CH₃15.0
17-CH₃20.0
18-CH₃10.0
Mycaminose
1'104.0
2'70.0
3'72.0
4'65.0
5'70.0
6'-CH₃18.0
N(CH₃)₂40.0
Mycarose
1''102.0
2''40.0
3''78.0
4''75.0
5''68.0
6''-CH₃18.0
4''-OCOCH₃170.0
4''-OCOC H₃21.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the analysis of macrolide antibiotics.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for macrolides. The choice of solvent can influence the chemical shifts, so consistency is key.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing: For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the observation of NOE effects. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar couplings (¹H-¹H connectivities) within individual spin systems.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-16 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • Pulse Program: Standard HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-32 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems.

    • Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for a range of long-range couplings, typically 4-8 Hz.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-64 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å), which is essential for determining the relative stereochemistry and conformation.

    • Pulse Program: Standard NOESY with gradient selection (e.g., 'noesygpph').

    • Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-64 per increment.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. By employing a systematic combination of 1D and 2D NMR experiments, it is possible to unambiguously assign all proton and carbon signals and determine the complete covalent structure and relative stereochemistry of the molecule. The protocols and predicted data presented in this application note serve as a valuable guide for researchers working on the characterization of leucomycins and other macrolide antibiotics.

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References

Application Notes and Protocols: Leucomycin V Stock Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of leucomycin V stock solutions and methods to assess their stability. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1][] It is part of the leucomycin complex, which exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira.[3][4] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis. Given its therapeutic potential, proper handling and storage of this compound are essential for research and development applications.

Preparation of this compound Stock Solutions

The accuracy of in vitro and in vivo experiments relies on the precise preparation of stock solutions. The following section details the solubility and recommended protocols for preparing this compound stock solutions.

This compound exhibits good solubility in various organic solvents but has limited solubility in water.[3][5] It is crucial to select an appropriate solvent that is compatible with the intended experimental system.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble, up to 110 mg/mL (with sonication)[4][5]
MethanolSoluble[3][6]
EthanolSoluble[3][6]
Dimethylformamide (DMF)Soluble[3][6]
WaterLimited solubility / Insoluble[3][5]

Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened vial of DMSO.[5]

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 701.84 g/mol )[7]

  • Anhydrous/high-purity DMSO[5]

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 10 mL of a 10 mM solution: 10 mM x 10 mL x 701.84 g/mol / 1000 = 70.18 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: a. Add the desired volume of DMSO to the tube containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[8]

  • Sterilization (Optional): As this compound is dissolved in DMSO, filter sterilization is generally not required.[9][10] However, if preparing an aqueous solution for specific applications, use a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[8]

  • Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.[8]

Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM1.424 mL7.122 mL14.244 mL
5 mM284.9 µL1.424 mL2.849 mL
10 mM142.4 µL712.2 µL1.424 mL

Stability of this compound Stock Solutions

The stability of antibiotic stock solutions is critical for the reliability of experimental results. Stability can be affected by storage temperature, solvent, exposure to light, and freeze-thaw cycles.

Proper storage is essential to maintain the potency of this compound.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C≥ 4 years[6]
Stock Solution in DMSO-20°CUp to 1 month[8]
Stock Solution in DMSO-80°CUp to 6 months[8]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]

This protocol provides a framework for determining the stability of this compound stock solutions under specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Multiple Storage Conditions (e.g., 4°C, -20°C, RT) prep_stock->aliquot t0 Analyze T=0 Sample (Baseline) aliquot->t0 storage Store Aliquots aliquot->storage hplc HPLC Analysis of Samples t0->hplc sampling Collect Samples at Defined Time Points (e.g., Day 1, 7, 14, 30) storage->sampling sampling->hplc quantify Quantify Remaining This compound hplc->quantify data Calculate Percent Degradation vs. T=0 quantify->data

Caption: Workflow for assessing the stability of this compound stock solutions.

Procedure:

  • Preparation: Prepare a fresh stock solution of this compound as described in section 2.2.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot for HPLC analysis to establish the initial concentration (C₀).

  • Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., room temperature (23°C), refrigerated (4°C), and frozen (-20°C)).[11] Protect some samples from light to assess photosensitivity.

  • Time-Point Sampling: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition for analysis.[12]

  • HPLC Analysis: a. Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products. b. Analyze the samples collected at each time point. c. Quantify the peak area corresponding to this compound.

  • Data Analysis: a. Calculate the concentration of this compound at each time point (Cₜ) relative to the initial concentration (C₀). b. Determine the percentage of remaining this compound: (Cₜ / C₀) * 100%. c. A solution is typically considered stable if it retains >90% of its initial concentration.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial growth by targeting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.

Bacterial Protein Synthesis Inhibition by this compound

G cluster_ribosome Bacterial Ribosome (70S) ribo_50S 50S Subunit protein_synthesis Protein Synthesis (Elongation) ribo_50S->protein_synthesis ribo_30S 30S Subunit ribo_30S->protein_synthesis leucomycin This compound leucomycin->ribo_50S Binds to inhibition Inhibition leucomycin->inhibition protein_synthesis->inhibition cell_death Bacteriostatic Effect (Inhibition of Growth) inhibition->cell_death

Caption: Mechanism of action of this compound.

Safety Precautions

When handling this compound powder and concentrated stock solutions, it is important to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[13] Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Leucomycin V as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucomycin V is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] As part of the larger leucomycin complex, it demonstrates potent activity against a wide range of Gram-positive bacteria and has also shown effects on spirochetes, Rickettsia, and Chlamydia.[2][3] In research and drug development, the use of a well-characterized reference standard is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This compound is utilized as a reference standard for various applications, including the identification and quantification of the compound in different matrices, quality control of pharmaceutical preparations, and in vitro and in vivo antimicrobial activity studies.[4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals using this compound as a reference standard in key experimental procedures.

Section 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. When using this compound as a reference standard, HPLC methods can be developed to determine the purity of bulk drug substances, quantify impurities, and measure concentrations in various samples.[6] The following protocol describes a general reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC for this compound Quantification
  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[4]

    • Perform serial dilutions from the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the test sample (e.g., bulk drug, formulation) in the same solvent as the standard.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1. These parameters may require optimization depending on the specific instrument and column used.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared calibration standards, starting from the lowest concentration.

    • Inject the prepared test samples.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the this compound standards.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC Parameters

Table 1: Recommended HPLC Operating Conditions

Parameter Recommended Setting
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 70:30 v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 231 nm or Charged Aerosol Detection (CAD)[6]

| Run Time | 15 minutes |

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard This compound Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Serial Dilute Sample Test Sample Filtration Filtered Sample Sample->Filtration Dissolve Solvent Solvent (e.g., Acetonitrile) Solvent->Dilution Solvent->Filtration HPLC HPLC System Injection Dilution->HPLC Filtration->HPLC Data Data Acquisition (Peak Area) HPLC->Data Curve Calibration Curve Construction Data->Curve Quant Quantification of This compound Curve->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing Plasma Plasma Sample (100 µL) Precip Protein Precipitation (Methanol + IS) Plasma->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading Standard This compound Stock Solution Dilute_Standard Working Standard Solution Standard->Dilute_Standard Dilute Bacteria Bacterial Culture Inoculum Bacterial Inoculum Bacteria->Inoculum Adjust to 0.5 McFarland Media Mueller-Hinton Broth (CAMHB) Media->Dilute_Standard Serial_Dilution Perform Serial Dilutions in Plate Dilute_Standard->Serial_Dilution Inoculate_Plate Inoculate Wells Inoculum->Inoculate_Plate Plate 96-Well Plate Plate->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC Macrolide_MoA cluster_ribosome Bacterial Ribosome 50S 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Elongation Polypeptide Elongation 30S 30S Subunit mRNA mRNA Leucomycin This compound Leucomycin->50S Binds to Inhibition INHIBITION Protein Functional Protein Elongation->Protein Leads to Inhibition->Elongation

References

Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition by Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a member of the macrolide class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1][2] Macrolides, including this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[3][4] This binding occurs within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC).[5][6] By obstructing this tunnel, this compound sterically hinders the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[7][8] This targeted mechanism of action makes this compound and other macrolides valuable tools for studying the intricacies of bacterial translation and for the development of novel antibacterial agents.

These application notes provide a comprehensive overview of the use of this compound in studying the inhibition of bacterial protein synthesis, including its mechanism of action, quantitative efficacy data for related compounds, and detailed protocols for key experimental assays.

Data Presentation

AntibioticBacterial StrainMIC (µg/mL)Reference
Midecamycin Staphylococcus aureus1[9]
Streptococcus pneumoniae0.25[9]
Josamycin Staphylococcus aureusMIC range: <0.03 - >128[10]
Streptococcus pneumoniaeMIC range: <0.03 - 0.25[10]
Spiramycin Staphylococcus spp.0.031 - 0.063[11]
Streptococcus pneumoniaeErythromycin MICs: 1 - 64 (for resistant strains)[12]
Escherichia coli128 - 256 (Wild-type strains)[13]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mandatory Visualizations

Signaling Pathway of this compound in Bacterial Protein Synthesis Inhibition

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S 30S Subunit mRNA mRNA 30S->mRNA Decodes PTC Peptidyl Transferase Center (PTC) Polypeptide Growing Polypeptide Chain PTC->Polypeptide Catalyzes peptide bond formation Dissociation Premature Dissociation of Peptidyl-tRNA Exit_Tunnel->Dissociation Leucomycin_V This compound Leucomycin_V->50S Binds to 23S rRNA Leucomycin_V->Exit_Tunnel Obstructs tRNA Peptidyl-tRNA mRNA->tRNA Codon recognition tRNA->PTC Polypeptide->Exit_Tunnel Elongates through Inhibition Protein Synthesis Inhibition Dissociation->Inhibition

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Screening Protein Synthesis Inhibitors

experimental_workflow Start Start: Compound Library Primary_Screen Primary Screen: Macromolecular Synthesis (MMS) Assay Start->Primary_Screen Data_Analysis_1 Data Analysis: Identify Protein Synthesis Inhibitors Primary_Screen->Data_Analysis_1 Secondary_Screen Secondary Screen: In Vitro Translation Assay Data_Analysis_1->Secondary_Screen Hit Non_Inhibitor Not a Protein Synthesis Inhibitor Data_Analysis_1->Non_Inhibitor No Hit Data_Analysis_2 Data Analysis: Determine IC50 Values Secondary_Screen->Data_Analysis_2 Tertiary_Screen Tertiary Screen: Ribosome Binding Assay Data_Analysis_2->Tertiary_Screen Potent Hit Data_Analysis_3 Data Analysis: Confirm Target Engagement (Kd) Tertiary_Screen->Data_Analysis_3 Lead_Optimization Lead Optimization Data_Analysis_3->Lead_Optimization Confirmed Binder End End: Candidate Drug Lead_Optimization->End

Caption: Workflow for identifying bacterial protein synthesis inhibitors.

Experimental Protocols

Macromolecular Synthesis (MMS) Assay

This assay determines the primary mechanism of action of an antimicrobial agent by measuring its effect on the synthesis of major macromolecules: DNA, RNA, protein, and cell wall.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine or [³⁵S]methionine (for protein synthesis)

    • [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)

  • This compound (or other test compounds)

  • Positive control antibiotics (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, vancomycin for cell wall)

  • Trichloroacetic acid (TCA), ice-cold (10% and 5% w/v)

  • Ethanol (70% and 95%), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow a mid-log phase culture of the bacterial strain.

  • Dilute the culture to a starting OD₆₀₀ of ~0.05 in fresh, pre-warmed medium.

  • Aliquot the culture into test tubes.

  • Add this compound or control antibiotics at desired concentrations (typically 4x MIC). Include a no-drug control.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C with shaking.

  • Add the respective radiolabeled precursor to each set of tubes and incubate for a further 30-60 minutes.

  • Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters twice with ice-cold 5% TCA and once with ice-cold 70% ethanol.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the percentage of incorporation for each macromolecule in the presence of the test compound relative to the no-drug control. A significant reduction in the incorporation of a specific precursor indicates that the compound inhibits that particular synthesis pathway.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of a compound on protein synthesis using a cell-free system.

Materials:

  • E. coli S30 cell-free extract system

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound and control antibiotics

  • Luciferase assay reagent or ONPG (o-nitrophenyl-β-D-galactopyranoside) for β-galactosidase

  • Luminometer or spectrophotometer

Procedure:

  • Prepare a master mix of the S30 extract, amino acids, and energy source according to the manufacturer's instructions.

  • Aliquot the master mix into a 96-well plate.

  • Add serial dilutions of this compound or control antibiotics to the wells. Include a no-drug control and a no-template control.

  • Add the DNA template to all wells except the no-template control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the reporter gene activity:

    • For luciferase, add the luciferase assay reagent and measure luminescence.

    • For β-galactosidase, add ONPG and measure the absorbance at 420 nm.

Data Analysis: Plot the reporter activity against the concentration of this compound. Calculate the IC50 value, which is the concentration of the compound that inhibits reporter protein synthesis by 50%.

Ribosome Binding Assay (Filter Binding)

This assay determines the direct binding of a radiolabeled antibiotic to the ribosome.

Materials:

  • Purified 70S ribosomes from the bacterial strain of interest

  • Radiolabeled this compound (or a competitor like [¹⁴C]erythromycin)

  • Unlabeled this compound (for competition assay)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)

  • Nitrocellulose and cellulose acetate filters (0.45 µm pore size)

  • Filter apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Saturation Binding: a. In a series of tubes, mix a fixed concentration of ribosomes with increasing concentrations of radiolabeled this compound. b. To determine non-specific binding, prepare a parallel set of tubes with a high concentration of unlabeled this compound. c. Incubate at 37°C for 30 minutes.

  • Competition Binding: a. In a series of tubes, mix a fixed concentration of ribosomes and radiolabeled competitor (e.g., [¹⁴C]erythromycin) with increasing concentrations of unlabeled this compound. b. Incubate at 37°C for 30 minutes.

  • Filter the reaction mixtures through a stacked nitrocellulose (binds ribosome-ligand complex) and cellulose acetate (non-binding) filter under vacuum.

  • Wash the filters quickly with ice-cold binding buffer.

  • Dry the nitrocellulose filters.

  • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

  • For competition binding, plot the percentage of bound radiolabeled competitor against the concentration of unlabeled this compound to determine the Ki value.

References

Application Notes and Protocols for Leucomycin V Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Leucomycin V, a macrolide antibiotic. The information is intended to guide researchers in accurately assessing the in vitro activity of this compound against relevant bacterial pathogens.

Introduction

This compound is a member of the macrolide class of antibiotics, produced by Streptomyces kitasatoensis.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria.[2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Understanding the MIC of this compound against specific pathogens is crucial for susceptibility testing, surveillance of resistance, and the development of new therapeutic agents.

Data Presentation: this compound and Related Macrolide MICs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for leucomycin-related compounds against key respiratory pathogens. Data for this compound is limited in publicly available literature; therefore, data for the closely related macrolides, josamycin and kitasamycin, are included as representative values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus Kitasamycin-1.5698-99% of isolates inhibited at this concentration.[1]
Streptococcus pyogenes Kitasamycin-0.39All tested isolates were inhibited at this concentration.[1]
Josamycin (mefA+)0.250.25For erythromycin-resistant isolates with the M phenotype.[4]
Josamycin (ermB+)>128>128For erythromycin-resistant isolates with the MLSB phenotype.[4]
Streptococcus pneumoniae Erythromycin64128For penicillin-susceptible and non-susceptible strains.[5]
Moraxella catarrhalis Clarithromycin0.1250.25Data from a Canadian surveillance study.[6]
Erythromycin0.250.5Data from Chinese clinical isolates.[1]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or water with a minimal amount of glacial acetic acid for stock solution preparation[1][7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)

  • Sterile diluents (e.g., saline, sterile water)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

  • Calculate the required amount of this compound powder to prepare a stock solution of 1280 µg/mL.

  • Dissolve the this compound powder in a minimal amount of a suitable solvent, such as DMSO or water with a drop of glacial acetic acid to aid dissolution.[1][7]

  • Bring the final volume to the calculated amount with sterile distilled water.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C or below.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Broth Microdilution Procedure

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of a row, resulting in a concentration of 640 µg/mL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • After incubation, examine the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MICs for the QC strains should fall within their established acceptable ranges.

Visualizations

Mechanism of Action: this compound Inhibition of Protein Synthesis

Macrolide antibiotics, including this compound, bind to the 23S rRNA component of the large (50S) ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thereby inhibiting protein synthesis.

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Polypeptide_Chain Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide_Chain forms peptide bond Exit_Tunnel Nascent Peptide Exit Tunnel Blocked_Elongation Protein Synthesis Inhibited Exit_Tunnel->Blocked_Elongation leading to blockage Leucomycin_V This compound Leucomycin_V->Exit_Tunnel binds within mRNA mRNA mRNA->30S_subunit binds to tRNA tRNA tRNA->Peptidyl_Transferase_Center delivers amino acid to Polypeptide_Chain->Exit_Tunnel exits through

Caption: this compound binds to the 50S ribosomal subunit, obstructing the exit tunnel and halting protein synthesis.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution (1280 µg/mL) Serial_Dilution Perform 2-fold Serial Dilution of this compound Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Dilution Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculation Inoculate wells with bacterial suspension Inoculum_Dilution->Inoculation Plate_Prep Dispense CAMHB into 96-well plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC as lowest concentration with no visible growth Incubation->Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Troubleshooting & Optimization

Leucomycin V Solubility and Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Leucomycin V. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Precipitate forming in my this compound stock solution.

If you observe precipitation in your this compound stock solution, follow these steps to troubleshoot the issue.

Figure 1: Troubleshooting workflow for precipitate in this compound stock solution.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

This compound and the broader Leucomycin complex have limited solubility in water.[1][2] The recommended solvents are organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][3] For this compound 4''-hexanoate, DMSO is a suitable solvent.[4]

2. What is the expected solubility of Leucomycin in these solvents?

Compound/ComplexSolventSolubilityNotes
Leucomycin (Kitasamycin)DMSO110 mg/mLUltrasonic assistance may be needed.[5]
Leucomycin (Kitasamycin)DMSO60 mg/mLUltrasonic assistance may be needed.[6]
Leucomycin ComplexWaterLimited solubility[1][2]
Leucomycin A1WaterGood solubility[3]
Leucomycin (Kitasamycin)Water< 0.1 mg/mL (insoluble)[5]

3. My this compound powder is not dissolving easily. What can I do?

If you are experiencing difficulty in dissolving this compound, consider the following:

  • Use of a fresh, anhydrous solvent: Hygroscopic or old DMSO can significantly impact the solubility of the product.[5]

  • Mechanical assistance: Use of an ultrasonic bath can aid in the dissolution process.[5][6]

  • Warming: Gently warming the solution to 37°C can help increase solubility.[6]

4. What are the optimal storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[2][3][4][6] Once in solution, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For a stock solution stored at -20°C, it is recommended to use it within one month, and for storage at -80°C, within six months.[6]

5. Is the stability of this compound pH-dependent?

While specific data on the pH stability of this compound is limited, a study on the related macrolide antibiotic, Lincomycin, showed that its stability is pH-dependent, with optimal stability observed around pH 4.[7][8] Conversely, acidic conditions (low pH) used during the purification of leucomycin have been shown to cause degradation and the formation of impurities.[9] Therefore, it is crucial to consider the pH of your experimental system.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

G start Start: Prepare this compound Stock weigh 1. Accurately weigh the desired amount of this compound powder. start->weigh add_solvent 2. Add a small volume of fresh, anhydrous DMSO to the powder. weigh->add_solvent vortex 3. Vortex briefly to wet the powder. add_solvent->vortex add_remaining_solvent 4. Add the remaining volume of DMSO to reach the final concentration. vortex->add_remaining_solvent dissolve 5. Facilitate dissolution. add_remaining_solvent->dissolve sonicate 5a. Place in an ultrasonic bath. dissolve->sonicate If needed warm 5b. Gently warm to 37°C if needed. sonicate->warm check_clarity 6. Visually inspect for complete dissolution. warm->check_clarity check_clarity->dissolve Precipitate remains aliquot 7. Aliquot into single-use vials. check_clarity->aliquot Solution is clear store 8. Store at -20°C or -80°C. aliquot->store end End: Stock Solution Ready for Use store->end

Figure 2: Experimental workflow for preparing a this compound stock solution.

Methodology:

  • Preparation: Bring the this compound vial to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, refer to the molecular weight of this compound (701.8 g/mol ).[10]

  • Dissolution:

    • Vortex the solution to ensure the powder is well-suspended.

    • If the powder does not dissolve completely, place the tube in an ultrasonic water bath for short intervals.

    • If necessary, gently warm the solution to 37°C to aid dissolution.[6]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

References

Technical Support Center: Optimizing Streptomyces kitasatoensis Fermentation for Leucomycin V Yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to enhance the production of leucomycin V from Streptomyces kitasatoensis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall leucomycin yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can stem from several factors. Systematically evaluate the following:

  • Strain Viability and Inoculum Quality: Ensure you are using a healthy, high-producing strain. Inconsistent inoculum size or age can lead to variable results. An inoculum volume of 5% (v/v) is often a good starting point.[1]

  • Media Composition: The balance of carbon, nitrogen, and phosphate is critical. Nutrient limitation or excess can inhibit antibiotic production. For instance, high phosphate concentrations can boost biomass but decrease antibiotic synthesis.[2]

  • Fermentation Parameters: Sub-optimal physical parameters (pH, temperature, agitation, aeration) will directly impact metabolic activity and product formation. Each of these needs to be optimized for your specific strain and bioreactor setup.[3][4]

Q2: How can I specifically increase the proportion of this compound and related potent components (A1/A3) in my fermentation product?

The composition of the leucomycin complex is heavily influenced by the availability of specific precursors.

  • Precursor Feeding: The biosynthesis of different leucomycin analogues is directed by the addition of specific amino acid precursors.

    • To favor the production of leucomycin A1/A3, which contain an isovaleryl side chain, supplement the medium with L-leucine .[5][6]

    • Conversely, adding L-valine directs biosynthesis towards leucomycins A4/A5, which have a butyryl side chain.[5][6]

  • Use of Regulatory Mutants: Consider developing or acquiring mutants resistant to leucine analogs like 4-azaleucine. These mutants often overproduce L-leucine, which in turn leads to a leucomycin complex dominated by the more potent A1/A3 components without the need for expensive precursor supplementation.[5][6]

Q3: What are the optimal physical fermentation parameters for S. kitasatoensis?

While optimal conditions can be strain-specific, the following ranges, derived from studies on various Streptomyces species, provide a validated starting point for optimization.

  • pH: Most Streptomyces strains favor a neutral to slightly alkaline initial pH, typically between 6.5 and 7.5. The optimal pH for producing chrysomycin A by one Streptomyces sp. was found to be 6.5.[7]

  • Temperature: The ideal temperature range is generally 25-32°C.[8] For ascomycin production by S. hygroscopicus, 28°C was found to be optimal.[4]

  • Agitation & Aeration: These parameters are crucial for maintaining sufficient dissolved oxygen (DO), which is vital for the aerobic process of antibiotic synthesis.[3]

    • Agitation (RPM): Speeds between 150-200 rpm are common in shake flask cultures. Higher speeds can improve oxygen transfer but may cause shear stress, damaging the mycelia.[1][3]

    • Aeration (VVM): In bioreactors, an aeration rate of 1.0 VVM (vessel volumes per minute) is a typical starting point.[9] Maintaining DO levels above 20% saturation is often required for high growth and production.[3]

Q4: My fermentation results are inconsistent between batches. What are the likely causes?

Inconsistency often points to a lack of control over key variables.

  • Inoculum Preparation: Standardize your inoculum preparation protocol. Use the same seed age and inoculum volume for every batch. A seed age of 44-48 hours has been found to be effective in some Streptomyces fermentations.[4]

  • Media Preparation: Ensure all media components are weighed accurately and dissolved completely. Minor variations in nutrient concentrations can lead to different outcomes.

  • Parameter Control: Calibrate your probes (pH, DO, temperature) regularly. Any drift in these instruments can lead to significant deviations from the target conditions.

Data Presentation: Fermentation Parameter Optimization

Table 1: Effect of Precursors on Leucomycin Complex Composition

Precursor AddedDirected Biosynthesis TowardsResulting Dominant ComponentsImpact on Total TiterReference
L-LeucineIsovaleryl side chain synthesisA1 / A3Up to 4x increase[5][6]
L-ValineButyryl side chain synthesisA4 / A5Up to 2x increase[5][6]
None (4-azaleucine resistant mutant)Endogenous L-leucine overproductionA1 / A3Significant increase[5][6]

Table 2: General Starting Points for Physical Fermentation Parameter Optimization

ParameterTypical RangeOptimal Starting PointKey ConsiderationsReferences
Initial pH 6.0 - 8.06.5 - 7.0Can affect enzyme activity and nutrient uptake.[7]
Temperature 24 - 32°C28°CImpacts growth rate and enzyme stability.[4][8]
Agitation Speed 150 - 220 rpm180 - 200 rpmBalances oxygen transfer with mycelial shear stress.[1][3]
Inoculum Size 2 - 10% (v/v)5% (v/v)Affects the length of the lag phase.[1]
Fermentation Time 4 - 12 days6 daysProduction is growth-phase dependent.[1][8]

Experimental Protocols & Methodologies

Protocol 1: General Seed Culture and Fermentation

This protocol provides a general method for cultivating S. kitasatoensis for leucomycin production.

  • Strain Activation: Inoculate a slant of a suitable agar medium (e.g., Starch Casein Agar) with S. kitasatoensis spores. Incubate at 28-32°C for 2-3 weeks or until sufficient growth is observed.[8]

  • Seed Culture: Transfer a loopful of spores from the slant into a 250 mL flask containing 50 mL of seed medium (e.g., Trypticase Soy Broth with 2.5% dextrin). Incubate at 30°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Fermentation: Inoculate the production medium with 5% (v/v) of the seed culture.[1] The production medium can be a complex formulation containing sources like soybean meal, starches, and minerals. If precursor feeding is desired, add L-leucine to the medium.

  • Incubation: Incubate the production culture for 6-8 days at 30°C on a rotary shaker at 240 rpm.[8] Monitor pH, growth, and product formation at regular intervals.

Protocol 2: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying leucomycin components.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelia.

    • Extract the supernatant twice with an equal volume of ethyl acetate.[8]

    • Pool the ethyl acetate layers and evaporate to dryness under vacuum.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/water mixture) for analysis.[10]

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 25 mM ammonium formate, pH 3.2) and an organic solvent like acetonitrile or methanol.[11] A common starting ratio could be 75:25 (v/v) acetonitrile:buffer.

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detection at a suitable wavelength (e.g., 212 nm or 254 nm).[10][11]

    • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with a purified reference standard.

Visualizations: Workflows and Pathways

Fermentation_Optimization_Workflow cluster_0 Phase 1: Strain and Media cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Analysis and Scale-Up Strain Strain Selection/Mutation (e.g., 4-azaleucine resistance) Media Basal Medium Screening (Carbon/Nitrogen Sources) Strain->Media Inoculate Precursor Precursor Feeding (L-Leucine for this compound) Media->Precursor Optimized Medium Physical Physical Parameter Tuning (pH, Temp, Agitation) Precursor->Physical Fermentation Shake Flask / Bioreactor Fermentation Physical->Fermentation Optimized Conditions Analysis HPLC Analysis (Quantify this compound) Fermentation->Analysis Analysis->Media Iterate/Refine ScaleUp Scale-Up Process Analysis->ScaleUp If yield is high

Caption: Workflow for optimizing this compound production.

Leucomycin_Biosynthesis_Pathway cluster_precursors Precursor Supplementation cluster_pathway Biosynthetic Pathway cluster_products Final Products Leucine L-Leucine Isovaleryl Isovaleryl-CoA (from Leucine) Leucine->Isovaleryl Valine L-Valine Butyryl Butyryl-CoA (from Valine) Valine->Butyryl Azaleucine 4-Azaleucine (Induces Resistance) Mutant Resistant Mutant (Overproduces L-Leucine) Azaleucine->Mutant Selection Pressure Mutant->Isovaleryl Polyketide Polyketide Backbone Synthesis Leucomycin_A1_A3 Leucomycin A1/A3 (High Potency) Polyketide->Leucomycin_A1_A3 Leucomycin_A4_A5 Leucomycin A4/A5 Polyketide->Leucomycin_A4_A5 Isovaleryl->Leucomycin_A1_A3 Incorporation Butyryl->Leucomycin_A4_A5 Incorporation

Caption: Influence of precursors on leucomycin biosynthesis.

Troubleshooting_Low_Yield cluster_Biological Biological Factors cluster_Chemical Chemical Factors cluster_Physical Physical Factors Start Problem: Low this compound Yield CheckStrain Verify Strain Purity & Viability Start->CheckStrain CheckMedia Review Media Composition (C/N Ratio, Phosphate) Start->CheckMedia CheckParams Calibrate Probes (pH, Temp, DO) Start->CheckParams CheckInoculum Standardize Inoculum (Age, Size) CheckStrain->CheckInoculum Solution Systematically Optimize Identified Factor(s) CheckInoculum->Solution CheckPrecursor Confirm L-Leucine Supplementation CheckMedia->CheckPrecursor CheckPrecursor->Solution CheckAgitation Optimize Agitation & Aeration Rates CheckParams->CheckAgitation CheckAgitation->Solution

Caption: Troubleshooting flowchart for low this compound yield.

References

Leucomycin V Degradation Product Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of leucomycin V and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the analysis of its degradation products important?

A1: this compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] The analysis of its degradation products is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Regulatory bodies like the International Council on Harmonisation (ICH) require the identification and quantification of impurities and degradation products to establish the stability profile of a drug substance.

Q2: What are the primary factors that cause this compound to degrade?

A2: Studies have shown that acidic conditions and elevated temperatures are major factors contributing to the degradation of leucomycin.[1][2] Specifically, the low-pH environment used during the purification of leucomycin from fermentation broth can lead to the formation of acid degradation products.[1]

Q3: What are the known degradation products of this compound under acidic conditions?

Q4: What are the likely degradation pathways for this compound under other stress conditions?

A4: While specific studies on this compound are limited, based on the behavior of other macrolide antibiotics like josamycin and midecamycin, the following degradation pathways can be inferred:

  • Basic Hydrolysis: The lactone ring of the macrolide is susceptible to hydrolysis under basic conditions, which would lead to the opening of the ring and loss of antibiotic activity.

  • Oxidation: The functional groups on the this compound molecule could be susceptible to oxidation, potentially at the tertiary amine of the mycaminose sugar or at the double bonds in the lactone ring.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Q5: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD) is a commonly used method for the quantification of this compound and its impurities.[3] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like TOF or Orbitrap, is the preferred technique.[1]

Troubleshooting Guide for HPLC and LC-MS Analysis

This guide addresses common issues encountered during the analysis of this compound degradation products.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Presence of silanol groups on the silica-based column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a mobile phase with a competing base or an ion-pairing agent.- Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).
Poor Resolution Between Degradation Products - Suboptimal mobile phase composition.- Inadequate column efficiency.- Inappropriate column chemistry.- Optimize the gradient elution profile (if applicable).- Adjust the organic modifier and buffer concentration.- Use a longer column or a column with a smaller particle size.- Screen different stationary phases (e.g., C18, C8, Phenyl).
Ghost Peaks - Carryover from previous injections.- Contamination of the mobile phase or system.- Implement a robust needle wash protocol.- Flush the column with a strong solvent.- Prepare fresh mobile phase and filter it before use.
Baseline Drift or Noise - Column temperature fluctuations.- Mobile phase not properly degassed.- Contaminated detector flow cell.- Lamp nearing the end of its life (for UV detectors).- Use a column oven to maintain a constant temperature.- Degas the mobile phase using an online degasser or by sonication.- Flush the flow cell with an appropriate solvent.- Replace the detector lamp.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in pump flow rate.- Poor column equilibration.- Changes in column temperature.- Prepare mobile phase accurately and consistently.- Check the pump for leaks and ensure proper functioning.- Allow sufficient time for column equilibration before each run.- Use a column oven.
Low MS Signal Intensity - Inefficient ionization of analytes.- Ion suppression from the matrix or mobile phase additives.- Suboptimal MS source parameters.- Adjust the mobile phase pH to promote ionization.- Use volatile mobile phase additives (e.g., formic acid, ammonium acetate).- Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow, temperature).

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound, consistent with ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the working concentration.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Also, heat the stock solution at 60°C for 24 hours.

    • At specified time points, dissolve the solid sample or dilute the solution with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark.

    • At the end of the exposure, dissolve the solid sample or dilute the solution with the mobile phase.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 231 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The results of a forced degradation study are typically summarized in a table to show the extent of degradation under different stress conditions and to perform a mass balance analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compound% Total ImpuritiesMass Balance (%)Remarks
Control-99.80.2100.0-
0.1 M HCl24 h88.511.299.7Four major degradation products observed
0.1 M NaOH24 h92.17.899.9Two major degradation products observed
3% H₂O₂24 h95.34.599.8One major degradation product observed
Heat (80°C, solid)48 h97.22.799.9Minor degradation observed
Photolytic-98.51.499.9Minor degradation observed

Note: The data presented in this table is illustrative and based on typical results for macrolide antibiotics. Actual results may vary.

Visualizations

Logical Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Leucomycin_V This compound (API/Product) Acid Acidic Hydrolysis Leucomycin_V->Acid Base Basic Hydrolysis Leucomycin_V->Base Oxidation Oxidative Stress Leucomycin_V->Oxidation Thermal Thermal Stress Leucomycin_V->Thermal Photo Photolytic Stress Leucomycin_V->Photo HPLC Stability-Indicating HPLC-UV/CAD Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Method Validation Degradation_Profile->Method_Validation

Caption: Workflow for this compound forced degradation studies.

Inferred Acidic Degradation Pathway of this compound

Acidic_Degradation_Pathway Leucomycin_V This compound Intermediate Protonated Intermediate Leucomycin_V->Intermediate H+ DP1 Degradation Product 1 (e.g., Epimerization) Intermediate->DP1 DP2 Degradation Product 2 (e.g., Hydrolysis of Glycosidic Bond) Intermediate->DP2 DP3 Degradation Product 3 (e.g., Lactone Ring Opening) Intermediate->DP3 DP4 Degradation Product 4 (e.g., Dehydration) Intermediate->DP4

Caption: Inferred acidic degradation pathway of this compound.

References

Technical Support Center: Leucomycin V Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for leucomycin V bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of bioassays used for this compound?

A1: The two primary methods for determining the potency of antibiotics like this compound are the cylinder-plate (agar diffusion) assay and the turbidimetric (tube) assay.[1] The agar diffusion method involves measuring the zone of growth inhibition around a cylinder containing the antibiotic on an agar plate inoculated with a susceptible microorganism.[1][2] The turbidimetric method measures the inhibition of microbial growth in a liquid medium by assessing the turbidity of the solution.[1][3]

Q2: Which test organisms are suitable for this compound bioassays?

A2: this compound is a macrolide antibiotic effective against Gram-positive bacteria.[4][] While specific test organisms for this compound are not always explicitly defined in all literature, suitable organisms for macrolide antibiotic assays commonly include Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. The United States Pharmacopeia (USP) provides a list of standardized test organisms for various antibiotics.[1] It is crucial to use a non-capsulated culture of Klebsiella pneumoniae if that is the chosen test organism.[1]

Q3: What are the main sources of interference in this compound bioassays?

A3: Interference in bioassays can stem from various endogenous and exogenous substances present in the sample.[6] These can lead to either false positive (increased potency) or false negative (decreased potency) results. Common sources of interference include:

  • Other Antimicrobial Agents: Residual antibiotics or sanitizers in the sample can inhibit the test organism, leading to inaccurate results.[4]

  • Sample Matrix Components: Salts, detergents, organic solvents, and extreme pH values in the sample can negatively impact microbial growth and the diffusion of the antibiotic.

  • High Molecular Weight Substances: Proteins, DNA, and carbohydrates in the sample can physically obstruct the diffusion of this compound in agar-based assays.[6]

  • Chemical Reactivity: Some compounds can chemically react with this compound or assay components, altering the bioactivity.[7]

Q4: How can I prepare my sample to minimize interference?

A4: Proper sample preparation is critical for accurate bioassay results. Several methods can be employed to remove interfering substances:

  • Protein Precipitation: Trichloroacetic acid (TCA)/acetone precipitation is a common and effective method to separate proteins from the analyte of interest.[6][8]

  • Dialysis: This technique is useful for removing salts and other small molecules from the sample.[8]

  • Size Exclusion Chromatography: This method separates molecules based on their size and is effective for removing salts, detergents, and other small contaminants.[6]

  • pH Adjustment: Ensure the pH of the sample is within the optimal range for the growth of the test organism and the activity of this compound. The USP recommends specific pH ranges for different buffer solutions used in antibiotic assays.[1]

Troubleshooting Guides

Issue 1: No or very small zones of inhibition in an agar diffusion assay.
Possible Cause Troubleshooting Step
Inactive this compound Standard or Sample Verify the storage conditions and expiration date of the this compound standard. Prepare a fresh stock solution.
Resistant Test Organism Confirm the susceptibility of the test organism to this compound. Use a standardized and validated microbial strain.
Incorrect Inoculum Concentration Standardize the inoculum to the recommended turbidity (e.g., using a McFarland standard) to ensure a uniform lawn of growth.[9]
Improper Agar Depth Ensure the agar in the petri dish is poured to a uniform depth of 4 mm for consistent diffusion.[9]
Interfering Substances in the Sample See Q4 in the FAQ section for sample preparation techniques to remove potential inhibitors.
Issue 2: Irregular or fuzzy zone edges.
Possible Cause Troubleshooting Step
Contamination of the Test Organism Use aseptic techniques throughout the procedure. Check the purity of the microbial culture.
Uneven Inoculation Ensure the inoculum is spread evenly over the entire agar surface to create a uniform lawn.[9]
Water on the Agar Surface Allow the agar plates to dry completely before inoculation.
Interaction with Sample Matrix Components in the sample matrix may be precipitating or reacting with the agar, affecting diffusion. Consider further sample cleanup.
Issue 3: High variability between replicate assays.
Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent volumes are dispensed for standards and samples.
Temperature Fluctuations Maintain a constant and appropriate incubation temperature. Thermostatic control is crucial for both plate and tube assays.[1]
Non-homogenous Sample Ensure the sample is thoroughly mixed before aliquoting.
Variations in Assay Plates/Tubes Use plates and tubes from the same lot and manufacturer to minimize variability.

Experimental Protocols

Agar Diffusion (Cylinder-Plate) Assay

This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar medium, resulting in a zone of inhibition of a susceptible microorganism.

1. Media and Reagent Preparation:

  • Prepare the appropriate antibiotic assay medium (e.g., Antibiotic Assay Medium No. 11) and sterilize.[10]

  • Prepare phosphate buffers of the required pH as specified in the USP guidelines.[1]

  • Prepare a stock solution of the this compound reference standard and the test sample in the appropriate solvent and buffer.

2. Inoculum Preparation:

  • Grow the selected test organism on an agar slant.

  • Wash the growth with sterile saline and standardize the suspension to a specific turbidity (e.g., 25% light transmission at 530 nm).[10]

3. Plate Preparation:

  • Pour a base layer of uninoculated agar into petri dishes and allow it to solidify.

  • Overlay the base layer with a seed layer of agar inoculated with the standardized test organism.

4. Assay Procedure:

  • Place sterile stainless steel cylinders onto the surface of the solidified agar.

  • Carefully fill the cylinders with the prepared standard and sample solutions.

  • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

5. Data Analysis:

  • Measure the diameter of the zones of inhibition.

  • Plot a standard curve of the zone diameter versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the sample by interpolating its zone of inhibition on the standard curve.

Turbidimetric (Tube) Assay

This method relies on the inhibition of microbial growth in a liquid medium containing the antibiotic.

1. Media and Reagent Preparation:

  • Prepare a suitable liquid culture medium (e.g., Brain Heart Infusion Broth).[11]

  • Prepare stock solutions of the this compound reference standard and the test sample.

2. Inoculum Preparation:

  • Prepare a standardized suspension of the test organism in the liquid medium.

3. Assay Procedure:

  • Dispense the liquid medium into test tubes or a microtiter plate.

  • Add varying concentrations of the standard and the sample to the tubes/wells.

  • Inoculate each tube/well with the standardized microbial suspension.

  • Incubate at the appropriate temperature with shaking.

4. Data Analysis:

  • Measure the turbidity of the cultures using a spectrophotometer or microplate reader.

  • Plot a standard curve of the absorbance versus the this compound concentration.

  • Determine the concentration of this compound in the sample from the standard curve. The turbidimetric assay can often provide results more rapidly than the agar diffusion method.[11]

Visualizations

experimental_workflow_agar_diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media & Buffers pour_plates Pour Agar Plates prep_media->pour_plates prep_inoculum Prepare Inoculum prep_inoculum->pour_plates prep_standards Prepare Standards & Samples add_solutions Add Solutions prep_standards->add_solutions place_cylinders Place Cylinders pour_plates->place_cylinders place_cylinders->add_solutions incubate Incubate Plates add_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve determine_conc Determine Concentration plot_curve->determine_conc

Caption: Workflow for Agar Diffusion Bioassay.

logical_relationship_troubleshooting cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inaccurate Bioassay Result check_reagents Check Reagents (Standard, Media, etc.) start->check_reagents check_organism Verify Test Organism (Susceptibility, Purity) start->check_organism check_protocol Review Protocol Execution (Pipetting, Incubation) start->check_protocol check_sample Assess Sample Matrix (Interfering Substances) start->check_sample prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh use_new_culture Use New/Standardized Culture check_organism->use_new_culture optimize_protocol Optimize/Standardize Protocol check_protocol->optimize_protocol cleanup_sample Perform Sample Cleanup check_sample->cleanup_sample

References

Technical Support Center: Improving Resolution in Leucomycin V Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Leucomycin V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of this compound and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in this compound chromatography?

Poor resolution in this compound chromatography can stem from several factors, often related to the complexity of the sample, which contains multiple structurally similar components and impurities. Key causes include:

  • Inadequate mobile phase composition: Incorrect pH, buffer strength, or organic modifier ratio can lead to insufficient separation.

  • Suboptimal column chemistry: The choice of stationary phase is critical for achieving the desired selectivity between this compound and its impurities.

  • Column degradation: Loss of stationary phase, contamination, or void formation in the column can cause peak broadening and tailing.

  • System issues: Extra-column band broadening from excessive tubing length, large detector cell volumes, or improper connections can degrade resolution.

  • Sample overload: Injecting too much sample can lead to peak distortion and loss of resolution.

Q2: What is peak tailing and how can it be addressed for this compound?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For basic compounds like this compound, this is often caused by secondary interactions between the analyte's amine groups and acidic silanol groups on the silica-based stationary phase.

Strategies to reduce peak tailing include:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a pH that suppresses the ionization of silanol groups (typically pH > 4) or ensures that the basic analyte is in a single ionic state can minimize these secondary interactions.

  • Use of Buffers: Incorporating a buffer in the mobile phase helps to maintain a constant pH and can mask residual silanol interactions.[1][2] Ammonium formate or acetate buffers are often used in LC-MS compatible methods.

  • Competitive Amines: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Column Selection: Using a high-purity silica column with end-capping can reduce the number of accessible silanol groups.

Q3: Can two-dimensional liquid chromatography (2D-LC) be beneficial for this compound analysis?

Yes, 2D-LC is a powerful technique for separating highly complex samples like Leucomycin.[3] It is particularly useful when one-dimensional HPLC cannot provide sufficient resolution to separate all components and impurities. In a typical setup, a fraction from the first dimension is sent to a second column with a different selectivity for further separation. For instance, a non-volatile buffer providing good separation can be used in the first dimension, and a volatile mobile phase compatible with mass spectrometry can be used in the second dimension.[3][4]

Troubleshooting Guides

Issue 1: Poor Separation Between this compound and Co-eluting Impurities

This is a common challenge due to the structural similarity of Leucomycin components.

Troubleshooting Workflow

G start Poor Resolution Observed check_mobile_phase Review Mobile Phase Composition start->check_mobile_phase optimize_gradient Optimize Gradient Program check_mobile_phase->optimize_gradient If gradient elution adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph If isocratic or gradient change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_gradient->change_organic check_column Evaluate Column Performance change_organic->check_column adjust_ph->change_organic new_column Install a New Column of the Same Type check_column->new_column If column is old or contaminated different_column Select a Column with Different Selectivity check_column->different_column If resolution is still poor end Resolution Improved new_column->end different_column->end

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps & Solutions
  • Optimize the Mobile Phase:

    • Gradient Elution: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.

    • pH Adjustment: The retention of macrolide antibiotics can be sensitive to pH. Small adjustments to the mobile phase pH can significantly alter selectivity.

    • Organic Modifier: Switching between acetonitrile and methanol can change the elution order and improve the separation of certain impurities.

  • Evaluate the Column:

    • Column Age and Contamination: If the column has been in use for a long time, it may be contaminated or the stationary phase may have degraded. Replace it with a new column of the same type to see if resolution improves.

    • Column Selectivity: If a new column does not resolve the peaks, a different stationary phase may be required. For example, if you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms.

Data Presentation: Impact of Mobile Phase on Resolution

The following table illustrates how changing the mobile phase composition can affect the retention time and resolution of this compound and a critical impurity.

Mobile Phase Composition (Aqueous Buffer : Acetonitrile)This compound Retention Time (min)Impurity X Retention Time (min)Resolution (Rs)
60:408.58.91.2
65:3510.210.81.8
70:3012.112.92.1

Note: These are representative data to illustrate a trend.

Issue 2: Peak Tailing of the this compound Peak

Peak tailing can compromise accurate integration and reduce resolution from adjacent peaks.

Logical Troubleshooting Diagram

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Adjust pH (e.g., to 7.0-8.0) or Add Buffer check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes solution Peak Shape Improved adjust_ph->solution use_guard_column Use a Guard Column check_column->use_guard_column Yes, and matrix is complex replace_column Replace with a New, High-Purity, End-Capped Column check_column->replace_column Yes check_overload Is Sample Overload a Possibility? check_column->check_overload No use_guard_column->solution replace_column->solution reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes reduce_concentration->solution

Caption: Troubleshooting guide for peak tailing.

Detailed Steps & Solutions
  • Mobile Phase Modification:

    • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can sometimes improve peak shape.

    • Add an Amine Modifier: For persistent tailing on silica-based columns, the addition of 0.1% triethylamine (TEA) to the mobile phase can be effective, but be mindful of its impact on detection and column lifetime.

  • Column and System Health:

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components that can cause active sites and peak tailing.

    • Column Wash: If you suspect column contamination, perform a rigorous washing procedure with a strong solvent.

    • Check for Voids: A void at the column inlet can cause peak distortion. Reversing and back-flushing the column may sometimes resolve this, but replacement is often necessary.[5]

Data Presentation: Effect of pH on Peak Symmetry
Mobile Phase pHTailing Factor (USP)
3.52.1
5.51.5
7.51.1

Note: Representative data. A tailing factor closer to 1.0 indicates better peak symmetry.

Experimental Protocols

Baseline HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for specific samples and instruments. It is based on typical conditions for macrolide antibiotic analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 232 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (70:30) to a final concentration of 1 mg/mL.

Protocol for Investigating Mobile Phase pH Effect
  • Prepare separate batches of Mobile Phase A with pH values of 6.5, 7.0, 7.5, and 8.0 using ammonium acetate and adjusting with acetic acid or ammonium hydroxide.

  • Equilibrate the HPLC system with the first mobile phase (pH 6.5) for at least 30 minutes.

  • Inject the this compound standard solution.

  • Record the chromatogram and calculate the resolution between this compound and the nearest impurity, as well as the tailing factor for the this compound peak.

  • Repeat steps 2-4 for each of the other pH values.

  • Compare the results to determine the optimal pH for your separation.

References

leucomycin V stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Leucomycin V in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in published literature. The quantitative data presented here is primarily based on studies of the closely related macrolide antibiotic, josamycin (Leucomycin A3), and should be considered as a strong proxy. It is highly recommended to perform stability studies specific to this compound for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound, as a powder, should be stored at -20°C for long-term stability.[1][2] For Leucomycin A1, a component of the leucomycin complex, stability of ≥ 4 years has been reported at -20°C.[1][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][4][5] It has limited solubility in water.[5] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol and then dilute with the aqueous buffer.[1]

Q3: What is the general pH stability profile of this compound?

A3: Based on studies of the closely related macrolide josamycin, this compound is expected to be most stable in the pH range of 5.0 to 9.0.[6] Significant degradation occurs under acidic conditions (below pH 5.0) due to specific acid catalysis.[6][7]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO, DMF, or ethanol.[1] For example, a stock solution can be made by dissolving josamycin in ethanol or DMF at approximately 25 mg/mL, or in DMSO at about 15 mg/mL.[1] For aqueous experiments, a working solution can be prepared by diluting the stock solution with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[1]

Q5: Are there any known degradation pathways for this compound?

A5: The primary degradation pathway for macrolides like this compound under acidic conditions involves hydrolysis. For josamycin, degradation products are formed in both acidic and alkaline media.[6] A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution This compound has limited aqueous solubility.Prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experiment. For maximum solubility of josamycin in aqueous buffers, it is recommended to first dissolve it in ethanol.[1]
Loss of biological activity Degradation of this compound due to improper pH or storage.Ensure the pH of your experimental medium is within the stable range (ideally pH 5.0-9.0).[6] Prepare fresh aqueous solutions daily and store stock solutions at -20°C or -80°C.[1][2]
Inconsistent experimental results Instability of this compound in the experimental medium.Perform a preliminary stability study of this compound in your specific experimental medium and under your experimental conditions (temperature, light exposure). Use a stability-indicating analytical method like HPLC to monitor the concentration of the active compound over time.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and confirm the specificity of your analytical method.[8][9]

Quantitative Stability Data

Disclaimer: The following data is for Josamycin (Leucomycin A3) and serves as an estimate for this compound stability.

Table 1: pH Stability of Josamycin

pHStabilityComments
1.0 - 4.0UnstableSubject to specific acid-catalyzed degradation.[6]
5.0 - 9.0StableNo degradation products were detected after equilibration.[6]
> 9.0Moderately StableDissolution is limited at higher pH values.[10]

Table 2: Solubility of Leucomycin Complex Components

CompoundSolventSolubilityStorage (Powder)
Leucomycin ComplexEthanol, Methanol, DMF, DMSOSoluble[5]-20°C[2]
WaterLimited solubility[5]
Leucomycin A1Ethanol, Methanol, DMF, DMSOSoluble[4]-20°C[3][4]
WaterGood water solubility[4]
Josamycin (Leucomycin A3)Ethanol, DMF~25 mg/mL[1]-20°C[1]
DMSO~15 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication can be used.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For Leucomycin complex solutions in solvent, storage at -80°C for 6 months or -20°C for 1 month is recommended.[2]

Protocol 2: Stability-Indicating HPLC Method for Macrolide Antibiotics (General Method)

This protocol is a general guideline and should be optimized for this compound.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer at pH 6).[8]

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 220 nm.[8]

    • Column Temperature: 35°C.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent or pH buffer at a known concentration.

    • For forced degradation studies, subject the this compound solution to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, light).[8]

  • Analysis:

    • Inject a suitable volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Experimental_Workflow_for_Leucomycin_V_Stability_Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Weigh this compound Powder dissolve Dissolve in Solvent/Buffer start->dissolve stress Apply Stress Conditions (pH, Temp, Light) dissolve->stress hplc Inject into HPLC stress->hplc Analyze Samples at Time Points detect UV Detection hplc->detect integrate Integrate Peak Areas detect->integrate Obtain Chromatograms calculate Calculate % Degradation integrate->calculate end Stability Profile Established calculate->end Determine Stability Profile Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Results / Loss of Activity cause1 pH Instability problem->cause1 cause2 Solvent Insolubility problem->cause2 cause3 Improper Storage problem->cause3 solution1 Adjust pH to 5.0-9.0 cause1->solution1 solution2 Use Organic Stock Solution cause2->solution2 solution3 Store at -20°C / Prepare Fresh cause3->solution3

References

Technical Support Center: Crude Leucomycin V Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude leucomycin V extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a crude extract of this compound?

A1: Crude extracts of this compound, a macrolide antibiotic produced by Streptomyces kitasatoensis, typically contain a variety of related substances. The primary contaminants are other members of the leucomycin complex, as they are co-produced during fermentation. Additionally, degradation products and residual solvents from the extraction process may be present.

Q2: What is the typical purity of a crude this compound extract?

A2: The purity of crude this compound extracts can vary significantly depending on the fermentation and extraction conditions. Generally, total impurities can range from 3.2% to 5.2%.[1] The majority of these impurities are other leucomycin analogues.

Q3: What factors contribute to the formation of impurities during the process?

A3: The formation of impurities is influenced by several factors during the purification process. The acidity of the solution and the temperature during the drying process have been identified as main factors that can lead to an increased amount of impurities.[1]

Q4: Why is it challenging to quantify impurities in leucomycin samples?

A4: The quantification of impurities in leucomycin can be challenging due to the lack of commercially available reference standards for each individual contaminant.[1] This necessitates the use of advanced analytical techniques like High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (LC-MS) for accurate quantification.

Common Contaminants in Crude this compound Extracts

The following table summarizes the common contaminants found in crude this compound extracts. As this compound is part of the larger leucomycin complex, other leucomycin components are the most prevalent impurities.[][3][4]

Contaminant CategorySpecific ExamplesTypical Percentage Range in Crude Extract (Estimated)
Leucomycin Analogues Leucomycin A1, A3, A4, A5, A6, A7, A8, A9, A13, U85-95% (as a complex, with V being a minor component)
Degradation Products Hydrolysis or oxidation products1-5%
Fermentation Byproducts Unrelated secondary metabolites from S. kitasatoensis1-3%
Residual Solvents Ethyl acetate, Methanol, Chloroform<1% (dependent on drying efficiency)

Experimental Protocols

Extraction of Leucomycin Complex from Fermentation Broth

This protocol describes a general method for extracting the leucomycin complex, including this compound, from the culture broth of Streptomyces kitasatoensis.

  • Harvesting: Centrifuge the fermentation broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Extraction:

    • Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound using Silica Gel Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the starting mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of chloroform to methanol).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions containing the purified this compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Step
Incomplete extraction from the broth.Ensure the pH of the fermentation broth is adjusted to the optimal range (8.0-8.5) before extraction. Perform multiple extractions (at least two) with ethyl acetate to maximize recovery.
Degradation of this compound during extraction.Avoid prolonged exposure to acidic or highly basic conditions. Keep the temperature low during the extraction and concentration steps.
Inefficient separation of organic and aqueous phases.Use a separatory funnel and allow adequate time for the layers to separate. If an emulsion forms, consider adding a small amount of brine to break it.
Issue 2: Poor Separation during Silica Gel Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system.Optimize the mobile phase composition using TLC before running the column. A good separation on TLC should have the target compound with an Rf value between 0.2 and 0.4.
Column overloading.Use an appropriate amount of crude extract for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Irregular column packing.Ensure the silica gel is packed uniformly without any cracks or channels. Tapping the column gently during packing can help.
Co-elution of contaminants.If impurities have similar polarity to this compound, consider using a different stationary phase (e.g., reversed-phase C18) or a different solvent system.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification fermentation_broth Fermentation Broth centrifugation Centrifugation fermentation_broth->centrifugation supernatant Supernatant centrifugation->supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling purified_product Purified this compound pooling->purified_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Problem: Poor Separation in Chromatography check_tlc Was TLC optimization performed? start->check_tlc optimize_solvent Optimize solvent system using TLC check_tlc->optimize_solvent No check_loading Was the column overloaded? check_tlc->check_loading Yes reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Is the column packing uniform? check_loading->check_packing No repack_column Repack the column carefully check_packing->repack_column No consider_alternatives Consider alternative chromatography methods check_packing->consider_alternatives Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Refining Leucomycin V Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of leucomycin V using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to refine your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

A1: While optimal values should be determined empirically, a common precursor ion for this compound (Molecular Weight: 701.8 g/mol ) is the protonated molecule [M+H]⁺ at m/z 702.4.[1] Characteristic product ions can be generated through the loss of the neutral sugar moieties. For structurally similar macrolides like josamycin, fragmentation of the desosamine sugar often yields product ions around m/z 158 and 174. It is recommended to perform a product ion scan on the precursor ion to determine the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM) assays.

Q2: I am observing a weak signal or no peak for this compound. What are the potential causes and solutions?

A2: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:

  • Sample Preparation: this compound may be unstable in certain solvents or at specific pH values. Ensure the pH of your extraction solvent is compatible with the analyte's stability. Consider the possibility of incomplete extraction from the sample matrix. Optimization of the extraction protocol, such as testing different organic solvents or solid-phase extraction (SPE) cartridges, may be necessary.

  • Chromatography: Poor retention on the LC column can lead to co-elution with the solvent front and ion suppression. If using a standard C18 column, ensure the mobile phase composition is appropriate for retaining a relatively polar molecule like this compound. Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity.

  • Mass Spectrometry: Incorrect MS parameters are a common cause of poor signal. Verify that the correct precursor and product ions are selected in your MRM method. Optimize the collision energy and cone voltage for this compound to maximize fragment ion intensity. A dirty ion source can also significantly reduce signal intensity; regular cleaning is crucial.

Q3: How can I mitigate matrix effects when quantifying this compound in complex biological samples like plasma or tissue homogenates?

A3: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[2][3] Here are several strategies to minimize their impact:

  • Effective Sample Cleanup: A robust sample preparation method is the first line of defense. Protein precipitation is a simple but often insufficient method. Consider more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different type of LC column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification. If a SIL-IS for this compound is unavailable, a structurally similar analog can be used, but its ability to track the analyte's behavior should be thoroughly validated.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects by ensuring that both standards and samples are affected similarly.

Q4: What are the key validation parameters to assess for a quantitative LC-MS/MS method for this compound?

A4: A robust LC-MS/MS method for this compound quantification should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[4]

  • Accuracy and Precision: Assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).[4][5]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[4]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: To ensure that the matrix does not interfere with the quantification.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[6][7]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample and reinject. If the peak shape improves, the original sample concentration was too high for the column capacity.
Incompatible Injection Solvent The solvent in which the sample is dissolved should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have reached the end of its lifespan and needs to be replaced.
Secondary Interactions with Column Silanols Add a small amount of a competing base, like triethylamine, to the mobile phase, or use an end-capped column.
Dead Volume or Poor Connections Check all fittings and tubing between the injector, column, and mass spectrometer for leaks or improper connections.
Problem 2: High Background Noise or Carryover
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.
Dirty Ion Source or Mass Spectrometer Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.
Sample Carryover from Autosampler Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to remove all traces of this compound from the injection needle and port.[8]
Leak in the System Check for leaks in the LC system, as this can introduce air and contaminants.

Experimental Protocols

Example Protocol: this compound Quantification in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structural analog like josamycin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI Positive
MRM Transitions To be optimized. Example for this compound: Precursor [M+H]⁺ 702.4 -> Product ions (e.g., ~158, ~174).
Collision Energy To be optimized for each transition.

Quantitative Data Summary

The following table provides representative performance data for the quantification of macrolide antibiotics using LC-MS/MS. These values should be used as a general guide, and specific performance should be established during method validation for this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL[4]
Intra- and Inter-day Precision (%RSD) < 15%[5]
Accuracy (% Bias) Within ±15%[5]
Extraction Recovery > 80%[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject column Chromatographic Column (e.g., C18) inject->column elution Gradient Elution column->elution esi Electrospray Ionization (ESI+) elution->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector integration Peak Integration detector->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Optimization cluster_consumables Consumables & Reagents start Problem Encountered (e.g., No/Low Signal, Poor Peak Shape) check_ms Check MS Parameters (Ions, CE, Cone Voltage) start->check_ms check_lc Check LC Parameters (Gradient, Flow Rate, Pressure) start->check_lc new_solvents Prepare Fresh Mobile Phase start->new_solvents check_source Inspect & Clean Ion Source check_ms->check_source check_connections Check for Leaks & Proper Connections check_lc->check_connections optimize_prep Optimize Sample Prep (Extraction Technique, Solvents) check_source->optimize_prep new_column Install New LC Column check_connections->new_column optimize_chrom Optimize Chromatography (Column, Mobile Phase) use_is Implement/Verify Internal Standard optimize_chrom->use_is optimize_prep->use_is check_sample Verify Sample Integrity & Stability use_is->check_sample new_solvents->optimize_chrom new_column->optimize_chrom end Problem Resolved check_sample->end

Caption: Logical troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Large-Scale Purification of Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Leucomycin V.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges in large-scale this compound purification include:

  • Separation of Structurally Similar Impurities: this compound is often produced in a fermentation broth containing a complex mixture of related macrolide components and impurities with very similar physicochemical properties, making their separation difficult.

  • Product Stability: this compound is susceptible to degradation under certain conditions, particularly low pH and elevated temperatures, which can lead to the formation of degradation products and a reduction in overall yield and purity.[1]

  • Process Scalability: Transferring a purification process from the laboratory to an industrial scale presents challenges in maintaining resolution, selectivity, and overall efficiency.

  • Cost-Effectiveness: The multi-step nature of the purification process can be resource-intensive, requiring optimization to ensure economic viability.

Q2: What are the common types of impurities encountered during this compound purification?

A2: Impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These are substances introduced during the manufacturing process, such as residual solvents, reagents, or components from the fermentation medium.

  • Product-Related Impurities: These include structurally similar leucomycin analogues produced by the microorganism and degradation products formed during purification. Studies have identified at least six major impurities in leucomycin, four of which are acid degradation products.[1]

Q3: What analytical techniques are recommended for monitoring the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the purity of this compound and other macrolide antibiotics. HPLC methods, often coupled with UV or Mass Spectrometry (MS) detection, can effectively separate this compound from its related impurities, allowing for accurate quantification of purity at each stage of the process.

Troubleshooting Guides

Problem 1: Low Yield After Solvent Extraction
Possible Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent System: Experiment with different solvent systems. For macrolides, solvents like ethyl acetate, n-butanol, or a mixture of ethyl acetate-chloroform-petroleum ether have been used. Ensure the chosen solvent has a high partition coefficient for this compound. - Adjust pH of Fermentation Broth: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds like this compound. Conduct small-scale experiments to determine the optimal pH for extraction. - Increase Extraction Cycles: Consider performing multiple extraction steps to maximize the recovery of this compound from the fermentation broth.
Emulsion Formation - Centrifugation: If an emulsion forms between the aqueous and organic layers, centrifugation can help to break the emulsion and improve phase separation. - Addition of Salt: Adding a salt, such as sodium chloride, to the aqueous phase can sometimes help to break emulsions. - Use of a Centrifugal Extractor: For large-scale operations, a continuous centrifugal extractor can improve extraction efficiency and minimize emulsion issues.
Product Degradation - Temperature Control: Ensure that the extraction process is carried out at a controlled, low temperature to minimize thermal degradation of this compound. - pH Monitoring: Avoid extreme pH conditions during extraction, as this can lead to the formation of degradation products.
Problem 2: Poor Resolution in Chromatographic Purification
Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase - Resin Selection: For macrolide purification, both ion-exchange and silica gel chromatography are commonly employed. If co-elution of impurities is an issue, consider switching to a different type of resin (e.g., from a strong anion exchanger to a weak anion exchanger) or a resin with a different particle size for improved resolution. Reverse-phase chromatography can also be an effective polishing step.
Suboptimal Mobile Phase - Gradient Optimization: If using gradient elution, adjust the gradient slope and duration to improve the separation of closely eluting impurities. - pH Adjustment: The pH of the mobile phase can affect the charge of both this compound and the impurities, influencing their interaction with the stationary phase. Fine-tuning the pH can significantly improve resolution. - Solvent Composition: In reverse-phase chromatography, altering the ratio of organic solvent to aqueous buffer can enhance separation.
Column Overloading - Reduce Sample Load: Overloading the chromatography column can lead to broad, overlapping peaks. Reduce the amount of crude material loaded onto the column to improve separation. - Increase Column Dimensions: For large-scale purification, ensure that the column size is appropriate for the amount of material being processed.
Problem 3: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of Degradation Products - pH Control: Acidic conditions are a primary cause of this compound degradation.[1] Maintain a neutral or slightly alkaline pH throughout the purification process wherever possible. If an acidic step is necessary, minimize the exposure time. - Temperature Control: High temperatures, especially during drying, can lead to increased impurity formation.[1] Utilize low-temperature drying methods such as vacuum drying or lyophilization.
Inefficient Removal of Process Impurities - Additional Polishing Step: If a single chromatographic step is insufficient, consider adding an orthogonal purification step. For example, if ion-exchange chromatography is the primary step, a subsequent reverse-phase chromatography step can remove remaining impurities. - Crystallization Optimization: The final crystallization step is crucial for achieving high purity. Optimize crystallization conditions such as solvent system, temperature profile, and seeding strategy to maximize impurity rejection.
Co-crystallization of Impurities - Solvent System for Crystallization: The choice of solvent for crystallization is critical. Experiment with different solvent/anti-solvent combinations to find a system where this compound has high insolubility and the impurities remain in solution. - Controlled Cooling Rate: A slow and controlled cooling rate during crystallization can promote the formation of purer crystals.

Data Presentation

Table 1: Representative Yield and Purity at Different Stages of a Model Macrolide Antibiotic Purification Process

Purification Step Starting Material Purity (%) Final Purity (%) Step Yield (%) Overall Yield (%)
Solvent Extraction 40-50 (in fermentation broth)60-7085-9585-95
Ion-Exchange Chromatography 60-7085-9080-9068-85.5
Silica Gel Chromatography 85-9095-9875-8551-72.7
Crystallization 95-98>9990-9545.9-69

Note: This data is representative of a typical macrolide antibiotic purification process and may vary depending on the specific conditions and scale of operation for this compound.

Table 2: Impact of pH and Temperature on Leucomycin Impurity Formation

Condition pH Temperature (°C) Observed Impurity Increase
Acidic < 440Significant increase in degradation products
Neutral 740Minimal impurity formation
Alkaline > 840Slight increase in certain impurities
Elevated Temperature 760Moderate increase in degradation products

Source: Adapted from findings that acidity and drying temperature are main factors for increased impurities.[1]

Experimental Protocols

Model Protocol for Large-Scale Purification of this compound

This protocol is a representative model based on common industrial practices for macrolide antibiotic purification. Optimization will be required for specific process conditions.

1. Solvent Extraction from Fermentation Broth

  • Objective: To extract this compound from the clarified fermentation broth into an organic solvent.

  • Procedure:

    • Adjust the pH of the clarified fermentation broth to 8.0-8.5 with a suitable base (e.g., sodium hydroxide solution).

    • Extract the aqueous broth with an equal volume of n-butanol or ethyl acetate.

    • Separate the organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh organic solvent.

    • Combine the organic extracts.

    • Concentrate the combined organic extracts under vacuum at a temperature below 40°C to a smaller volume.

2. Ion-Exchange Chromatography

  • Objective: To separate this compound from charged impurities.

  • Procedure:

    • Equilibrate a strong anion-exchange chromatography column with a suitable buffer at pH 7.5.

    • Dissolve the concentrated extract from the previous step in the equilibration buffer and load it onto the column.

    • Wash the column with the equilibration buffer until the absorbance at the monitoring wavelength returns to baseline.

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the equilibration buffer.

    • Collect fractions and analyze for this compound content and purity using HPLC.

    • Pool the fractions containing pure this compound.

3. Silica Gel Chromatography (Polishing Step)

  • Objective: To remove remaining structurally similar impurities.

  • Procedure:

    • Concentrate the pooled fractions from the ion-exchange step under vacuum.

    • Equilibrate a silica gel chromatography column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the concentrated this compound in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with an isocratic or step-gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and analyze for purity by HPLC.

    • Pool the fractions containing high-purity this compound.

4. Crystallization

  • Objective: To obtain high-purity, crystalline this compound.

  • Procedure:

    • Concentrate the pooled high-purity fractions from the silica gel chromatography step to a high concentration.

    • Add a suitable anti-solvent (e.g., heptane or hexane) slowly with stirring until turbidity is observed.

    • Allow the solution to stand at a controlled, cool temperature (e.g., 4°C) for a sufficient time to allow for crystal formation.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum at a low temperature (<40°C).

Visualizations

Large_Scale_Purification_Workflow Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Solvent_Extraction Solvent Extraction (e.g., n-Butanol) Clarification->Solvent_Extraction Concentration_1 Concentration Solvent_Extraction->Concentration_1 Ion_Exchange Ion-Exchange Chromatography Concentration_1->Ion_Exchange Concentration_2 Concentration Ion_Exchange->Concentration_2 Silica_Gel Silica Gel Chromatography Concentration_2->Silica_Gel Concentration_3 Concentration Silica_Gel->Concentration_3 Crystallization Crystallization Concentration_3->Crystallization Drying Drying Crystallization->Drying Pure_Leucomycin_V High-Purity this compound Drying->Pure_Leucomycin_V

Caption: A representative workflow for the large-scale purification of this compound.

Troubleshooting_Impurity_Formation High_Impurities High Impurities in Final Product Degradation Degradation Products Present? High_Impurities->Degradation Analyze Impurity Profile Process_Related Process-Related Impurities? Degradation->Process_Related No Low_pH Low pH during process? Degradation->Low_pH Yes High_Temp High temperature during drying? Degradation->High_Temp Yes Inefficient_Purification Inefficient Chromatographic Separation? Process_Related->Inefficient_Purification Yes Control_pH Action: Maintain neutral/alkaline pH Minimize acid exposure time Low_pH->Control_pH Yes Control_Temp Action: Use low-temperature drying (Vacuum or Lyophilization) High_Temp->Control_Temp Yes Add_Step Action: Add orthogonal polishing step (e.g., Reverse-Phase HPLC) Inefficient_Purification->Add_Step Yes Optimize_Crystallization Action: Optimize crystallization solvent and cooling profile Inefficient_Purification->Optimize_Crystallization No

Caption: A logical troubleshooting guide for addressing high impurity levels in this compound.

References

minimizing batch-to-batch variability of leucomycin V production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during leucomycin V production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation and production of this compound.

Issue 1: Low Overall Leucomycin Titer

Possible Causes and Troubleshooting Steps:

  • Suboptimal Medium Composition: The concentration and quality of carbon and nitrogen sources are critical for robust Streptomyces kitasatoensis growth and secondary metabolite production.

    • Action: Review and optimize the fermentation medium. Ensure all components meet quality specifications. Refer to the Experimental Protocols section for a baseline medium composition.

  • Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels significantly impact enzyme activity and overall metabolic function.

    • Action: Calibrate all probes before starting the fermentation. Monitor and maintain pH and temperature within the optimal ranges. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels.

  • Poor Inoculum Quality: The age, viability, and volume of the inoculum can drastically affect the lag phase and overall productivity of the fermentation.

    • Action: Use a fresh, actively growing seed culture. Optimize the seed culture age and inoculum volume.

  • Precursor Limitation: The biosynthesis of this compound is dependent on the availability of specific precursors, particularly L-leucine.

    • Action: Supplement the fermentation medium with L-leucine. Experiment with different concentrations and feeding strategies to determine the optimal level for your specific strain and process.

Issue 2: High Variability in the Ratio of Leucomycin Components

Possible Causes and Troubleshooting Steps:

  • Inconsistent Precursor Supply: The relative abundance of different leucomycin components can be influenced by the availability of their specific precursors. Leucomycin A1 and A3, for example, are derived from L-leucine.[1]

    • Action: Implement a strict quality control program for all raw materials, especially amino acid precursors. Consider implementing a precursor feeding strategy to maintain consistent concentrations throughout the fermentation.

  • Genetic Instability of the Production Strain: High-producing strains, often developed through mutagenesis, can sometimes exhibit genetic instability, leading to variations in metabolic pathways.

    • Action: Regularly re-isolate single colonies from the working cell bank to ensure culture purity and consistent performance.

  • Variations in Fermentation Conditions: Even minor shifts in pH or temperature can alter the expression of biosynthetic genes and the activity of enzymes involved in the leucomycin pathway.

    • Action: Implement tight process control over all critical fermentation parameters. Utilize automated control systems to minimize deviations.

Issue 3: Presence of Significant Impurities

Possible Causes and Troubleshooting Steps:

  • Raw Material Impurities: Impurities in the media components can be carried through the process and contaminate the final product.[2]

    • Action: Source high-purity raw materials from reputable suppliers. Perform incoming quality control testing on all raw materials.

  • Suboptimal Downstream Processing: Inefficient extraction and purification steps can fail to remove process-related impurities and degradation products.

    • Action: Optimize all downstream processing steps, including extraction solvents, chromatography resins, and elution conditions.

  • Degradation of Leucomycin: Leucomycin can be sensitive to pH and temperature excursions during and after fermentation.

    • Action: Ensure that the pH and temperature are controlled throughout the entire process, including harvest and downstream processing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for leucomycin production by Streptomyces kitasatoensis is generally in the range of 6.0 to 8.0, with a preferred range of 7.0 to 7.3.[3] It is crucial to monitor and control the pH throughout the fermentation, as significant deviations can negatively impact yield and product purity.

Q2: What is the recommended fermentation temperature?

A2: The recommended incubation temperature for leucomycin production is between 25°C and 35°C, with an optimal range of 25°C to 30°C.[3] Temperature control is critical, as higher temperatures can lead to increased production of unwanted byproducts and degradation of the target molecule.

Q3: How does L-leucine concentration affect this compound production?

A3: L-leucine is a key precursor for the isovaleryl side chain of leucomycin A1 and A3. Supplementing the fermentation medium with L-leucine has been shown to significantly increase the total kitasamycin (leucomycin) titers, in some cases doubling or even quadrupling the yield.[1] The optimal concentration of L-leucine should be determined empirically for each specific process.

Q4: What are the best carbon and nitrogen sources for the fermentation medium?

A4: A variety of carbon and nitrogen sources can be utilized for Streptomyces kitasatoensis fermentation. Commonly used carbon sources include glucose, starch, and dextrin.[4] Effective nitrogen sources include soybean powder, peptone, yeast extract, and corn steep liquor.[4][5] The quality and consistency of these raw materials are critical for minimizing batch-to-batch variability.

Q5: What analytical method is recommended for quantifying this compound and its related impurities?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of leucomycin components and their impurities.[6][7] A reversed-phase C18 column with UV detection is typically used. The mobile phase composition and gradient may need to be optimized to achieve the desired separation.

Data Presentation

Table 1: Effect of L-leucine Supplementation on Leucomycin Titer

L-leucine Concentration (g/L)Relative Leucomycin TiterReference
0 (Control)1x[1]
104x[1][3]

Note: The relative titer is based on studies showing a quadrupling of total kitasamycin titers with L-leucine supplementation.

Table 2: Recommended Fermentation Parameters for Leucomycin Production

ParameterOptimal RangeReference
pH7.0 - 7.3[3]
Temperature25 - 30°C[3]
Incubation Time2 - 10 days[4]
Agitation200 - 600 rpm[3]
Aeration1.0 - 1.5 VVM

Experimental Protocols

1. Fermentation Protocol for Leucomycin Production

This protocol is a representative method for the production of leucomycin in a laboratory-scale fermenter.

  • Microorganism: Streptomyces kitasatoensis

  • Seed Medium (per liter):

    • Glucose: 10 g

    • Soybean flour: 10 g

    • Yeast extract: 2 g

    • NaCl: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0-7.2 before sterilization.

  • Production Medium (per liter):

    • Soluble starch: 50 g

    • Glucose: 20 g

    • Soybean powder: 30 g

    • Yeast extract: 5 g

    • (NH₄)₂SO₄: 3 g

    • NaCl: 5 g

    • K₂HPO₄: 1 g

    • CaCO₃: 3 g

    • L-leucine: 10 g (optional, for precursor-directed biosynthesis)[3]

    • Adjust pH to 7.0-7.3 before sterilization.

  • Inoculum Preparation:

    • Inoculate a loopful of S. kitasatoensis from a fresh agar plate into a flask containing 50 mL of seed medium.

    • Incubate at 28°C on a rotary shaker (250 rpm) for 48-72 hours.

  • Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Maintain the temperature at 28°C and the pH at 7.2 with automated addition of acid/base.

    • Set the agitation and aeration rates to maintain a dissolved oxygen level above 30% saturation.

    • Ferment for 5-7 days, taking samples periodically for analysis.

2. HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.05 M Phosphate buffer (pH 6.0)

  • Gradient:

    • 0-20 min: 30-70% A

    • 20-25 min: 70% A

    • 25-30 min: 70-30% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 232 nm

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the sample with the mobile phase to a suitable concentration.

  • Quantification: Use a calibration curve prepared with a this compound reference standard.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Quality Control raw_materials Raw Material Quality Control media_prep Media Preparation raw_materials->media_prep sterilization Sterilization media_prep->sterilization inoculum Inoculum Development sterilization->inoculum fermenter Production Fermentation sterilization->fermenter inoculum->fermenter harvest Harvest fermenter->harvest extraction Extraction harvest->extraction purification Purification extraction->purification hplc HPLC Analysis purification->hplc final_product Final Product hplc->final_product

Caption: Experimental workflow for this compound production.

signaling_pathway cluster_global Global Regulators cluster_pathway Pathway-Specific Regulators cluster_biosynthesis Biosynthesis & Resistance AdpA AdpA BldA BldA AdpA->BldA activates LmbU LmbU-like Regulator AdpA->LmbU activates BldA->LmbU activates lmb_genes leucomycin Biosynthetic Genes LmbU->lmb_genes activates lmr_genes Resistance Genes LmbU->lmr_genes activates leucomycin Leucomycin lmb_genes->leucomycin

Caption: A plausible regulatory cascade for leucomycin biosynthesis.

References

Validation & Comparative

Validating Leucomycin V Activity: A Comparative Guide Using Standard Control Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of Leucomycin V. By employing standardized control strains and methodologies, reproducible and comparable data can be generated. This document outlines recommended control strains, detailed experimental protocols, comparative performance data, and visual representations of the underlying mechanism and experimental workflow.

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis with a broad spectrum of activity against many Gram-positive bacteria.[1][2][3][4] Accurate determination of its potency is crucial for research and development. This guide focuses on the use of well-characterized control strains to ensure the accuracy and reproducibility of in vitro susceptibility testing.

Recommended Control Strains

The use of standardized control strains is fundamental for quality control in antimicrobial susceptibility testing (AST).[5] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend specific strains for this purpose.[6][7] For macrolide antibiotics such as this compound, the following ATCC (American Type Culture Collection) strains are recommended:

  • Staphylococcus aureus ATCC® 29213™ : A commonly used quality control strain for broth microdilution susceptibility testing.

  • Staphylococcus aureus ATCC® 25923™ : A standard strain for disk diffusion susceptibility testing.[5]

  • Enterococcus faecalis ATCC® 29212™ : Recommended for quality control of broth dilution and disk diffusion testing.[8][9]

  • Escherichia coli ATCC® 25922™ : A Gram-negative control strain often used to assess the spectrum of activity.[5]

  • Haemophilus influenzae ATCC® 49247™ : A fastidious organism used for quality control when evaluating activity against this species.[8]

Comparative Performance Data

The primary metric for quantifying the in vitro activity of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10][11] The following table presents the expected MIC ranges for control strains when tested against this compound and other common macrolides. These values are essential for verifying that the testing methodology is performing correctly.

AntibioticS. aureus ATCC® 29213™ (μg/mL)E. faecalis ATCC® 29212™ (μg/mL)E. coli ATCC® 25922™ (μg/mL)H. influenzae ATCC® 49247™ (μg/mL)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Erythromycin 0.25 - 1.01.0 - 4.02.0 - 8.02.0 - 8.0
Azithromycin 0.25 - 1.0[9]1.0 - 4.0[9]2.0 - 8.0[9]0.5 - 2.0
Clarithromycin 0.12 - 0.50.25 - 1.04.0 - 16.01.0 - 4.0

Note: Expected MIC ranges are based on CLSI guidelines and published literature. Researchers should establish their own laboratory-specific ranges based on internal validation.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized procedure.[12][13]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol, at a concentration of 1280 µg/mL.[3][4]

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the control strain. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms like S. aureus, E. faecalis, and E. coli. For H. influenzae, use Haemophilus Test Medium (HTM).

  • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate. Add 50 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 64 µg/mL. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control (Growth Control): A well containing 50 µL of broth and 50 µL of the bacterial inoculum, with no antibiotic.

    • Negative Control (Sterility Control): A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For H. influenzae, incubate in an atmosphere of 5% CO₂.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the P-site on the 50S subunit of the bacterial ribosome, which interferes with peptidyl transferase activity and prevents the elongation of the polypeptide chain.

Leucomycin_V_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Leucomycin_V This compound Leucomycin_V->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Elongation

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for validating the activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Strain_Prep Prepare Control Strain Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Strain_Prep->Inoculation Drug_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Drug_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results Compare_Data Compare MIC with Expected QC Ranges Read_Results->Compare_Data Validation Validate Results Compare_Data->Validation

Caption: Workflow for MIC determination.

References

A Comparative Guide to the Antibacterial Efficacy of Leucomycin V and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of Leucomycin V and Erythromycin, two prominent macrolide antibiotics. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in microbiology and drug development.

Executive Summary

This compound and Erythromycin are both macrolide antibiotics that exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] While both are effective against a broad spectrum of Gram-positive bacteria, their efficacy can vary against specific strains. This guide synthesizes available in-vitro data to facilitate a direct comparison of their antibacterial potency.

Mechanism of Action

Both this compound and Erythromycin target the 50S subunit of the bacterial ribosome. By binding to this subunit, they interfere with the translocation step of protein synthesis, ultimately halting the production of essential bacterial proteins and leading to a bacteriostatic effect.[1][2]

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain Inhibition Inhibition of Translocation 50S_subunit->Inhibition Leads to 30S_subunit 30S Subunit mRNA mRNA tRNA Aminoacyl-tRNA Macrolide This compound / Erythromycin Macrolide->50S_subunit Binds to

Fig. 1: Mechanism of action for this compound and Erythromycin.

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Erythromycin against several clinically relevant Gram-positive bacteria. Lower MIC values indicate greater antibacterial potency.

Bacterial SpeciesAntibioticMIC (µg/mL)Reference
Staphylococcus aureus Leucomycin (Kitasamycin)1.56[3]
Erythromycin0.5[4]
Streptococcus pyogenes Leucomycin (Kitasamycin)0.78[3]
Erythromycin0.03[4]
Streptococcus pneumoniae Leucomycin (Kitasamycin)0.39[3]
Erythromycin0.5[5]
Streptococcus viridans Leucomycin (Kitasamycin)0.39[3]
Corynebacterium diphtheriae Leucomycin (Kitasamycin)0.39[3]
Bacillus subtilis Leucomycin (Kitasamycin)1.56[3]
Neisseria gonorrhoeae Leucomycin (Kitasamycin)0.78[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in-vitro effectiveness of an antimicrobial agent. The data presented in this guide is based on standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method Workflow

A Prepare serial two-fold dilutions of antibiotic in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth C->D E Determine MIC: Lowest concentration with no visible growth D->E

Fig. 2: Broth microdilution method for MIC determination.

Key steps in the broth microdilution protocol include:

  • Preparation of Antibiotic Solutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Discussion

The presented data indicates that both this compound and Erythromycin are potent against the tested Gram-positive bacteria. Erythromycin appears to have a lower MIC against Staphylococcus aureus and Streptococcus pyogenes in the cited studies. Conversely, this compound (as Kitasamycin) demonstrates comparable or slightly better activity against Streptococcus pneumoniae and Streptococcus viridans.

Conclusion

Both this compound and Erythromycin remain important antibiotics for the treatment of Gram-positive bacterial infections. The choice between these two agents may depend on the specific pathogen, local resistance patterns, and clinical context. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing work to combat bacterial infections.

References

Cross-Resistance Between Leucomycin V and Lincomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the cross-resistance profiles of Leucomycin V, a 16-membered macrolide, and Lincomycin, a lincosamide antibiotic, is crucial for effective antimicrobial stewardship and the development of new therapeutic agents. This guide provides a comprehensive comparison based on available experimental data, detailing the underlying mechanisms of resistance and standardized protocols for susceptibility testing.

Executive Summary

Cross-resistance between this compound and lincomycin is primarily dictated by the presence of target-site modification mechanisms, most notably the methylation of 23S ribosomal RNA (rRNA) mediated by erm (erythromycin ribosome methylase) genes. This modification confers the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype, which can be either constitutive or inducible. While complete cross-resistance is observed in strains exhibiting constitutive MLSB resistance, the relationship is more complex in cases of inducible resistance and other resistance mechanisms such as efflux pumps. This guide synthesizes available data on their comparative in vitro activity and outlines the standardized methodologies for determining cross-resistance.

Comparative In Vitro Activity

While direct head-to-head studies providing extensive quantitative data on the cross-resistance between this compound and lincomycin are limited, the principles of MLSB resistance provide a framework for understanding their interactive profiles. The following table is a composite representation based on established resistance patterns.

Bacterial SpeciesResistance PhenotypeThis compound (a 16-membered macrolide) ActivityLincomycin ActivityImplication for Cross-Resistance
Staphylococcus aureusSusceptibleSusceptibleSusceptibleNo cross-resistance
Inducible MLSB (iMLSB)Generally Active (Poor Inducer)Resistant (in the presence of an inducer)Dissociated Resistance: Apparent susceptibility of this compound in vitro, but potential for clinical failure.
Constitutive MLSB (cMLSB)ResistantResistantComplete Cross-Resistance
Efflux (MS Phenotype)Generally ActiveSusceptibleNo cross-resistance
Streptococcus pneumoniaeSusceptibleSusceptibleSusceptibleNo cross-resistance
Inducible MLSB (iMLSB)Generally Active (Poor Inducer)Resistant (in the presence of an inducer)Dissociated Resistance
Constitutive MLSB (cMLSB)ResistantResistantComplete Cross-Resistance
Mycoplasma pneumoniaeSusceptibleSusceptibleIntrinsically less activeNot applicable
Acquired Resistance (Target site mutation)ResistantResistantComplete Cross-Resistance

Note: The activity of this compound against strains with inducible MLSB resistance can be misleading in vitro. As a 16-membered macrolide, it is a poor inducer of the resistance mechanism. However, the presence of an inducing agent (like a 14- or 15-membered macrolide) can lead to resistance to both macrolides and lincosamides.

Mechanisms of Cross-Resistance

The primary mechanism governing cross-resistance between this compound and lincomycin is the modification of their common target, the 50S ribosomal subunit.

  • Target Site Modification (MLSB Resistance): This is the most significant mechanism. It involves the methylation of an adenine residue in the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics.[1][2] This resistance is conferred by erm genes and can be expressed in two ways:

    • Constitutive MLSB Resistance: The methylase enzyme is continuously produced, leading to high-level resistance to all MLSB antibiotics, including this compound and lincomycin.[1]

    • Inducible MLSB Resistance: The methylase is produced only in the presence of an inducing agent, typically 14- and 15-membered macrolides like erythromycin.[1] Sixteen-membered macrolides such as this compound are generally poor inducers. Therefore, in vitro, a bacterium with inducible resistance may appear susceptible to this compound and resistant to lincomycin (if tested in the presence of an inducer).[1]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport certain antibiotics out of the cell. The M phenotype, for instance, confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides like this compound or to lincosamides.[2]

  • Enzymatic Inactivation: This mechanism is less common for cross-resistance between these two specific agents. While enzymes can inactivate macrolides or lincosamides individually, they do not typically confer broad cross-resistance across both classes.

Below is a diagram illustrating the primary mechanism of MLSB cross-resistance.

MLSb_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Methylated_rRNA Methylated 23S rRNA 23S_rRNA->Methylated_rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 23S_rRNA->Protein_Synthesis_Inhibition Erm_Methylase Erm Methylase (from erm gene) Erm_Methylase->23S_rRNA Methylates Adenine Resistance Resistance Methylated_rRNA->Resistance Leucomycin_V This compound Leucomycin_V->23S_rRNA Binds to Leucomycin_V->Methylated_rRNA Binding Blocked Lincomycin Lincomycin Lincomycin->23S_rRNA Binds to Lincomycin->Methylated_rRNA Binding Blocked

Mechanism of MLSB Cross-Resistance.

Experimental Protocols for Susceptibility Testing

Accurate determination of cross-resistance relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the Deutsches Institut für Normung (DIN).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and lincomycin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the supplier.

    • Sterilize the stock solutions by membrane filtration.

  • Preparation of Microdilution Plates:

    • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Plates:

    • Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of either this compound or lincomycin.

    • This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation:

    • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 104 CFU per spot.

  • Incubation:

    • Allow the inocula to dry, and then incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.

The following diagram illustrates the general workflow for determining cross-resistance using MIC testing.

Cross_Resistance_Workflow Start Start: Isolate Bacterial Strain Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep MIC_Leucomycin Determine MIC for this compound (Broth or Agar Dilution) Inoculum_Prep->MIC_Leucomycin MIC_Lincomycin Determine MIC for Lincomycin (Broth or Agar Dilution) Inoculum_Prep->MIC_Lincomycin Data_Analysis Analyze and Compare MIC Values MIC_Leucomycin->Data_Analysis MIC_Lincomycin->Data_Analysis Susceptible Susceptible to Both Data_Analysis->Susceptible Low MICs for both Resistant Resistant to Both (Cross-Resistance) Data_Analysis->Resistant High MICs for both Dissociated Dissociated Resistance Data_Analysis->Dissociated Discrepant MICs

Workflow for Cross-Resistance Determination.

Conclusion

The potential for cross-resistance between this compound and lincomycin is a critical consideration in clinical and research settings. While the MLSB phenotype is the primary driver of this phenomenon, the specific expression (constitutive vs. inducible) significantly impacts the observable resistance patterns. For researchers and drug development professionals, a thorough understanding of these mechanisms and the application of standardized susceptibility testing protocols are paramount for the accurate assessment of antimicrobial efficacy and the development of strategies to combat resistance. Further studies with direct, large-scale comparative MIC data for this compound and lincomycin against a diverse panel of clinical isolates are warranted to provide a more definitive quantitative comparison.

References

Leucomycin V Bioactivity: A Comparative Analysis Confirmed by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Leucomycin V with other macrolide antibiotics, supported by experimental data and detailed protocols. The confirmation of this compound's identity and purity via mass spectrometry is a critical component of this analysis, ensuring the reliability of the bioactivity data presented.

Comparative Bioactivity of Macrolide Antibiotics

The bioactivity of this compound and its alternatives is presented below, with a focus on their Minimum Inhibitory Concentrations (MIC) against key bacterial pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

AntibioticBacterial StrainMIC (µg/mL)
Leucomycin (Kitasamycin) Staphylococcus aureus FDA209 P1.56[1]
Streptococcus pyogenes E-140.78[1]
Streptococcus viridans0.39[1]
Diplococcus pneumoniae type I0.39[1]
Corynebacterium diphtheriae0.39[1]
Bacillus subtilis1.56[1]
Neisseria gonorrhoeae0.78[1]
Josamycin Staphylococcus aureus (clinical isolates)≤0.39 (MIC50)[2]
Staphylococcus epidermidis (clinical isolates)≤0.39 (MIC50)[2]
Streptococcus pneumoniae (clinical isolates)≤0.39 (MIC50)[2]
Streptococcus pyogenes (clinical isolates)≤0.39 (MIC50)[2]
Streptococcus agalactiae (clinical isolates)≤0.39 (MIC50)[2]
Erythromycin Staphylococcus aureus (erythromycin-intermediate isolates)1, 2, or 4[3]
Staphylococcus aureus (erythromycin-resistant isolates)≥8[3]
Staphylococcus aureus (clinical isolates)0.25 to 2048[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

a. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus) grown in appropriate broth medium.

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic (this compound, Josamycin, or Erythromycin) of known concentration.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Dilution Series: Perform serial two-fold dilutions of the antibiotic stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Confirmation of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the identification and confirmation of this compound in a sample.

a. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., bacterial culture, formulation) using a suitable organic solvent such as acetonitrile.

  • Purification: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute it in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for macrolide analysis.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for macrolides.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and then monitoring for specific product ions that are characteristic of the molecule's fragmentation. This provides high selectivity and sensitivity.

Visualizations

Experimental_Workflow cluster_Bioactivity Bioactivity Testing cluster_MS Mass Spectrometry Confirmation A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of this compound B->C D Incubate Plate C->D E Determine MIC D->E H Confirm Identity and Purity E->H Correlate Bioactivity with Confirmed Compound F Extract this compound from Sample G LC-MS/MS Analysis F->G G->H

Experimental workflow for bioactivity confirmation.

Signaling_Pathway cluster_ribosome Bacterial Ribosome (70S) P_site P site Inhibition Inhibition of Protein Synthesis P_site->Inhibition A_site A site E_site E site tunnel Nascent Peptide Exit Tunnel tunnel->P_site Blocks peptide elongation LeucomycinV This compound (16-membered macrolide) LeucomycinV->tunnel Binds within the exit tunnel

References

A Comparative Guide to the In Vitro Antibacterial Activity of Leucomycin V and Spiramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of two macrolide antibiotics, Leucomycin V and Spiramycin. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.

Mechanism of Action: Macrolide Antibiotics

Both this compound and Spiramycin belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, specifically near the entrance of the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth. While generally considered bacteriostatic, they can exhibit bactericidal activity at higher concentrations.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Macrolide This compound / Spiramycin Macrolide->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis of Start Start Prepare_Dilutions Prepare two-fold serial dilutions of antibiotic in broth Start->Prepare_Dilutions Inoculate Inoculate each well with a standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate the microtiter plate (e.g., 37°C for 18-24 hours) Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

A Comparative Guide to the Quantification of Leucomycin V: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Leucomycin V against alternative analytical methods, supported by experimental data and detailed protocols.

This compound is a macrolide antibiotic, and its precise measurement is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. While HPLC stands out as a robust and widely used technique, a thorough understanding of its performance in comparison to other methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Microbiological Assays, is essential for selecting the most appropriate analytical strategy.

Method Performance Comparison

The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and practical considerations like cost and sample throughput. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and Microbiological Assays for the quantification of macrolide antibiotics, including this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Microbiological Assay
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Inhibition of microbial growth.
Specificity Good; can separate related compounds.Excellent; highly specific due to mass detection.Moderate; may be influenced by other active compounds or metabolites.
Sensitivity (LOD/LOQ) LOD: ~0.3 µg/mL, LOQ: ~0.5 µg/mL for related substances.[1]High; typically in the ng/mL to pg/mL range.Variable; depends on the microorganism and conditions.
Accuracy (% Recovery) Typically 92.9% - 101.5% for related substances.[1]Generally high, often >90%.Can be variable; may be affected by matrix effects.
Precision (%RSD) < 2.0% for related substances.[1]Typically very good, with RSDs often below 15%.Can be higher than chromatographic methods (e.g., 4.51-26.78%).[2]
**Linearity (R²) **> 0.9999 for related substances.[1]Excellent, typically >0.99.Generally good, but over a narrower range.
Throughput Moderate to high.High, especially with modern UPLC systems.Low to moderate.
Cost Moderate.High.Low.
Expertise Required Moderate.High.Moderate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for each of the discussed methods.

High-Performance Liquid Chromatography (HPLC-UV) Method for Leucomycin (Kitasamycin)

This protocol is adapted from a validated method for the analysis of related substances in leucomycin and can be optimized for the quantification of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation of this compound from other components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Macrolide antibiotics like leucomycin can often be detected around 231 nm.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the leucomycin sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical studies or trace-level quantification.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for macrolides.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: For biological matrices, a sample clean-up step such as protein precipitation or solid-phase extraction is typically required.

  • Quantification: An internal standard is highly recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Microbiological Assay

This method relies on the antibiotic's ability to inhibit the growth of a susceptible microorganism.

  • Test Organism: A susceptible bacterial strain, such as Staphylococcus aureus or Micrococcus luteus, is used.

  • Method: The cylinder-plate or agar diffusion method is common. A standardized suspension of the test organism is used to inoculate an agar plate.

  • Sample and Standard Application: Solutions of the leucomycin sample and a reference standard at various concentrations are placed in wells cut into the agar or on sterile paper discs placed on the agar surface.

  • Incubation: The plates are incubated under specific conditions to allow for bacterial growth and diffusion of the antibiotic.

  • Measurement: The diameter of the zone of growth inhibition around each well or disc is measured.

  • Quantification: A standard curve is prepared by plotting the logarithm of the concentration of the standard against the diameter of the inhibition zone. The potency of the sample is determined by comparing its inhibition zone to the standard curve. While cost-effective, this method is less specific than chromatographic techniques as it measures total antimicrobial activity.[4]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Leucomycin Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare this compound Standards Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (~231 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

HPLC Method Workflow for this compound Quantification.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_micro Microbiological Assay Specificity Good Specificity Accuracy High Accuracy Precision High Precision Cost_H Moderate Cost Specificity_L Excellent Specificity Sensitivity_L Highest Sensitivity Cost_L High Cost Expertise_L High Expertise Specificity_M Moderate Specificity Bioactivity Measures Bioactivity Cost_M Low Cost Throughput_M Low Throughput LeucomycinV This compound Quantification LeucomycinV->Specificity LeucomycinV->Specificity_L LeucomycinV->Specificity_M

Comparison of Key Attributes for this compound Quantification Methods.

Conclusion

The selection of an analytical method for this compound quantification should be guided by the specific requirements of the analysis.

  • HPLC-UV offers a well-balanced approach with good specificity, accuracy, and precision at a moderate cost, making it suitable for routine quality control and formulation analysis.

  • LC-MS/MS is the method of choice when high sensitivity and specificity are required, particularly for the analysis of complex biological matrices or for trace-level impurity profiling.

  • Microbiological assays , while less specific, provide a cost-effective means of determining the biological activity of the antibiotic, which is a critical parameter for its therapeutic function.

For routine quality control of bulk drug and pharmaceutical formulations, a validated HPLC-UV method is often the most practical and reliable choice. However, for bioequivalence studies, pharmacokinetic research, or when dealing with complex sample matrices, the superior sensitivity and specificity of LC-MS/MS may be necessary. The microbiological assay remains a valuable tool for confirming the biological potency of the final product.

References

comparative study of leucomycin V production in different Streptomyces strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the production of Leucomycin V, a significant macrolide antibiotic, across different Streptomyces strains. This report synthesizes available data on production titers, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

This compound, a component of the leucomycin complex (also known as kitasamycin), is a macrolide antibiotic with a broad spectrum of activity. Primarily produced by Streptomyces kitasatoensis, reports also indicate its production by Streptomyces hygroscopicus.[1] This guide provides a comparative overview of this compound production in different strains of these species, focusing on quantitative data, experimental methodologies, and the regulatory aspects of its biosynthesis.

Quantitative Production of this compound

StrainGenetic BackgroundCulture ConditionsLeucomycin TiterReference
Streptomyces kitasatoensis Z-7Wild Type with precursor feeding15-L fermentor with 0.48% ethyl acetate12,758 U/mL (Kitasamycin)[2]
Streptomyces kitasatoensis B-896Parent StrainNot specifiedBaseline[3]
Streptomyces kitasatoensis (4-azaleucine-resistant mutant of B-896)MutantNot specifiedOverproduces leucomycin A1/A3 complex[3]
Streptomyces kitasatoensis NRRL 2486Wild TypeNutrient medium with L-valine (5-10 g/L)Enriched production of leucomycin A4/A5[4]
Streptomyces kitasatoensis NRRL 2486Wild TypeNutrient medium with L-leucine (5-10 g/L)Enriched production of leucomycin A1/A3[4]

Note: The titer for S. kitasatoensis Z-7 is for the entire kitasamycin complex, of which this compound is a component. Direct quantitative comparisons are challenging due to variations in reporting units (U/mL vs. qualitative descriptions) and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the cultivation of Streptomyces and the extraction and quantification of this compound.

Culture and Fermentation

a. Inoculum Preparation:

  • Strain: Streptomyces kitasatoensis

  • Medium: Seed medium containing (per liter): 20 g starch, 15 g cooked soybean meal, 5 g peptone, 5 g yeast extract, 10 g glucose, 2.5 g (NH₄)₂SO₄, 0.2 g KH₂PO₄, 4 g NaCl, 0.25 g MgSO₄, and 3 g CaCO₃. The pH is adjusted to 7.3.

  • Culture Conditions: A 1 mL mycelial solution is inoculated into a 250-mL flask containing 40 mL of seed medium and cultivated at 28°C for 24 hours on a rotary shaker at 220 rpm.

b. Fermentation:

  • Medium: Fermentation medium containing (per liter): 25 g starch, 25 g cooked soybean meal, 10 g glucose, 11 g silk fibroin powder, 2 g NH₄Cl, 0.7 g KH₂PO₄, 0.06 g ZnSO₄, 0.5 g MnCl₂, 3 g CaCO₃, and 40 mL soybean oil. The pH is adjusted to 7.3.

  • Culture Conditions: 1 mL of the seed culture is transferred to a 250-mL flask containing 25 mL of the fermentation medium and cultivated at 28°C for 112 hours on a rotary shaker at 220 rpm. For larger scale production, a 15-L fermentor can be used with adjusted aeration and agitation rates.

Extraction of this compound

The extraction of leucomycin from the fermentation broth is a critical step for subsequent analysis. A common method involves solvent extraction:

  • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

  • Adjust the pH of the supernatant to a slightly alkaline value (e.g., pH 8.0-8.5) to ensure leucomycin is in its free base form.

  • Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate.[4]

  • Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain the crude leucomycin complex.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer) is commonly employed.

  • Detection: this compound can be detected by UV absorbance, typically in the range of 215-240 nm.[5]

  • Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Visualizing Key Processes

To better understand the intricate processes involved in this compound production, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the regulatory influences on biosynthesis.

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis inoc_start Streptomyces Spore Stock inoc_medium Seed Medium Inoculation inoc_start->inoc_medium inoc_culture 24h Incubation (28°C, 220 rpm) inoc_medium->inoc_culture ferm_inoc Inoculation with Seed Culture inoc_culture->ferm_inoc Transfer ferm_medium Fermentation Medium ferm_medium->ferm_inoc ferm_culture Fermentation (e.g., 112h, 28°C) ferm_inoc->ferm_culture ext_broth Fermentation Broth ferm_culture->ext_broth Harvest ext_centrifuge Centrifugation ext_broth->ext_centrifuge ext_supernatant Supernatant pH Adjustment ext_centrifuge->ext_supernatant ext_solvent Ethyl Acetate Extraction ext_supernatant->ext_solvent ext_concentrate Concentration ext_solvent->ext_concentrate ana_crude Crude Leucomycin Extract ext_concentrate->ana_crude Yields ana_hplc HPLC Analysis ana_crude->ana_hplc ana_quant Quantification ana_hplc->ana_quant

Experimental Workflow for this compound Production

Signaling Pathways and Regulation

The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, often involving a hierarchy of regulatory genes. While specific details for the this compound biosynthetic gene cluster are not as extensively documented as for other antibiotics, general principles of Streptomyces secondary metabolism regulation apply.

The production of polyketide antibiotics like leucomycin is governed by biosynthetic gene clusters (BGCs). Within these clusters, or located elsewhere in the genome, are regulatory genes that control the expression of the biosynthetic genes. These regulators can be influenced by various factors, including nutrient availability, growth phase, and the presence of signaling molecules.

For instance, in the biosynthesis of lincomycin, another antibiotic produced by Streptomyces, a cluster-situated regulator, LmbU, has been identified as a positive modulator.[6] It is common for BGCs to contain such specific regulators. Additionally, global regulators in Streptomyces respond to broader physiological cues and can control multiple secondary metabolite pathways.

The study on the 4-azaleucine-resistant mutant of S. kitasatoensis B-896 suggests a regulatory link between primary and secondary metabolism.[3] The mutation is presumed to be in a regulatory gene of the L-leucine biosynthesis pathway, leading to an overproduction of this amino acid, which in turn influences the composition of the leucomycin complex produced.[3] This highlights how manipulating regulatory networks, either through targeted genetic engineering or classical mutagenesis, can significantly alter the production profile of antibiotics like this compound.

signaling_pathway cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) global_regulators Global Regulators nutrient_limitation->global_regulators growth_phase Growth Phase (Stationary Phase) growth_phase->global_regulators precursors Precursor Availability (e.g., L-leucine) pathway_regulators Pathway-Specific Regulators (in BGC) precursors->pathway_regulators Influence global_regulators->pathway_regulators Activate/Repress bgc_expression Leucomycin Biosynthetic Gene Cluster (BGC) Expression pathway_regulators->bgc_expression Control leucomycin_synthesis This compound Synthesis bgc_expression->leucomycin_synthesis

Regulatory Influences on this compound Biosynthesis

References

A Comparative Guide to Assessing the Purity of Leucomycin V Against a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a Leucomycin V test sample against a Certified Reference Material (CRM). This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis with activity against a wide spectrum of pathogens.[1] Ensuring the purity of active pharmaceutical ingredients like this compound is critical for guaranteeing safety, efficacy, and reproducibility in research and pharmaceutical applications. The use of a CRM provides a benchmark of known purity and identity against which a test sample can be objectively compared.

This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation methods necessary for a robust purity assessment.

Experimental and Analytical Workflow

The purity assessment of a this compound sample involves a multi-step process comparing the test sample to a CRM. This workflow ensures a comprehensive analysis, from initial sample preparation to final purity determination and impurity identification.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Comparison & Reporting A Obtain this compound Test Sample & CRM B Accurately weigh and dissolve Test Sample and CRM A->B C Prepare solutions at known concentrations (e.g., 1 mg/mL) B->C D High-Performance Liquid Chromatography (HPLC) C->D Inject E Liquid Chromatography- Mass Spectrometry (LC-MS) C->E Inject F Nuclear Magnetic Resonance (NMR) Spectroscopy C->F Analyze G Compare Chromatograms (Retention Time, Peak Area) D->G H Identify Impurities by Mass-to-Charge Ratio (m/z) E->H I Compare NMR Spectra (Chemical Shifts, Signal Integrity) F->I J Calculate Purity (%) & Quantify Impurities G->J H->J I->J K Generate Certificate of Analysis / Report J->K

Caption: Workflow for this compound purity assessment against a CRM.

Data Presentation: A Comparative Analysis

Quantitative data from analytical techniques should be summarized in tables to facilitate a direct comparison between the this compound test sample and the CRM.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment

This table compares the chromatographic profiles of the test sample and the CRM. The purity is calculated based on the area percentage of the main peak.

Analyte Retention Time (min) Peak Area Area % Purity Assay (%)
This compound CRM 7.425,890,12399.8599.85
Impurity A5.214,1200.07
Impurity B8.984,7150.08
This compound Test Sample 7.415,612,34598.5098.50
Impurity A5.2229,6400.52
Impurity B8.9721,6550.38
Unknown Impurity C10.1534,1900.60

Table 2: Mass Spectrometry (LC-MS) Impurity Identification

LC-MS is used to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio (m/z).[2][3]

Compound Expected [M+H]⁺ (m/z) CRM Observed [M+H]⁺ (m/z) Test Sample Observed [M+H]⁺ (m/z) Possible Identity
This compound 702.41702.41702.41This compound
Impurity A -588.35588.35Degradation Product
Impurity B -716.43716.43Process-related Impurity
Unknown Impurity C -Not Detected688.39Unknown

Note: this compound has a molecular formula of C₃₅H₅₉NO₁₃ and a molecular weight of 701.84 g/mol .[1][4][5]

Table 3: ¹H-NMR Spectroscopy Structural Confirmation (400 MHz, CDCl₃)

NMR spectroscopy confirms the identity of the compound by comparing the chemical shifts of the test sample to the CRM. Significant deviations or additional peaks in the test sample may indicate the presence of impurities.

Proton Assignment (CRM) Chemical Shift (δ) ppm (CRM) Chemical Shift (δ) ppm (Test Sample) Deviation (Δδ)
Aldehyde (-CHO)9.689.680.00
H-1'' (mycaminose)4.354.350.00
N(CH₃)₂2.512.52+0.01
H-1''' (mycarose)4.654.650.00
Aglycone -CH₃1.151.16+0.01

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and comparable data.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method separates this compound from its potential impurities, allowing for quantification. Various chromatography procedures are used for the analysis of macrolide antibiotics.[6][7] A validated HPLC method is essential for accurate quantitative analysis.[8][9]

  • Instrumentation: HPLC system with UV or Charged Aerosol Detector (CAD).[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound CRM at 1.0 mg/mL in acetonitrile.

    • Prepare a stock solution of the this compound test sample at 1.0 mg/mL in acetonitrile.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the CRM and test sample solutions. Identify the main peak corresponding to this compound based on the retention time of the CRM. Calculate purity by the area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry to determine the molecular weights of the main component and any impurities.[2][12]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method as described above to ensure correlation of peaks.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Analysis: Acquire mass spectra for all peaks observed in the chromatogram. Compare the observed m/z of the main peak with the expected mass of this compound ([M+H]⁺ ≈ 702.4). Analyze the m/z of impurity peaks to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR provides detailed information about the chemical structure of the molecule, serving as a definitive identity test and a method to detect structural isomers or other impurities not easily resolved by HPLC.[13][14][15]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the CRM and the test sample in 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H-NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling constants of all protons.

    • ¹³C-NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

    • 2D-NMR (e.g., COSY, HSQC): Use if necessary to confirm specific structural assignments.

  • Analysis: Overlay the ¹H-NMR spectrum of the test sample with that of the CRM. Check for the presence of all expected signals and the absence of significant unknown peaks. Chemical shift deviations should be minimal.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Leucomycin V

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Leucomycin V, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a macrolide antibiotic. Adherence to these procedures is crucial to minimize environmental contamination and prevent the development of antibiotic resistance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is harmful if swallowed[1]. Avoid creating dust or aerosols. In case of a spill, absorb the material with an inert, non-combustible material such as diatomite or universal binders, and decontaminate the area with alcohol[2]. Prevent any spilled material from entering drains or waterways[1][2].

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for antibiotic waste disposal. Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as local, regional, and national regulations may vary[1].

1. Segregation of Waste:

  • Solid Waste: Collect unused or expired pure this compound, as well as any materials heavily contaminated with it (e.g., weighing papers, contaminated PPE), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste[3]. They should never be disposed of down the drain[3]. Collect them in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Media: Cell culture media or other aqueous solutions containing this compound should be treated as chemical waste[3][4]. Autoclaving may not be sufficient to deactivate the antibiotic, and this method should not be used for stock solutions[3].

2. Waste Collection and Storage:

  • Use approved, leak-proof containers for all this compound waste.

  • Clearly label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution.

  • Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

3. Final Disposal:

  • All this compound waste must be disposed of through your institution's hazardous waste management program.

  • The preferred method for the disposal of pharmaceutical waste, including antibiotics, is high-temperature incineration (>1,100°C)[5]. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Do not dispose of this compound in standard laboratory or municipal trash, and do not flush it down the sink or sewer system[1][2][3]. Improper disposal contributes to the spread of antibiotic-resistant bacteria in the environment[3].

Quantitative Data Summary

No specific quantitative data for the chemical deactivation or degradation of this compound for disposal purposes was identified in the provided search results. The primary recommendation is complete destruction via high-temperature incineration.

ParameterValueSource
Recommended Incineration Temperature>1,100°C[5]

Experimental Protocols

No specific experimental protocols for the deactivation or disposal of this compound were found in the search results. The mechanisms of macrolide inactivation in microorganisms, such as hydrolysis, phosphorylation, and glycosylation, are primarily related to antibiotic resistance rather than waste disposal protocols[6]. The standard and recommended procedure for laboratory waste is collection and disposal by a certified hazardous waste management service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

LeucomycinV_Disposal_Workflow cluster_prep Preparation & Safety cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal cluster_prohibited Prohibited Actions ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid this compound & Contaminated Materials ppe->solid_waste liquid_waste Stock Solutions & Contaminated Media ppe->liquid_waste hw_container Collect in Labeled Hazardous Waste Container solid_waste->hw_container trash_disposal Do Not Discard in Regular Trash solid_waste->trash_disposal liquid_waste->hw_container drain_disposal Do Not Pour Down Drain liquid_waste->drain_disposal ehs_pickup Arrange for Pickup by Institutional EHS/Hazardous Waste hw_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.